Technical Documentation Center

3-(Methoxymethyl)-2-methylpyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Methoxymethyl)-2-methylpyridine

Core Science & Biosynthesis

Foundational

3-(Methoxymethyl)-2-methylpyridine CAS 98593-18-1 properties

Disclaimer: The information provided in this guide pertains to 3-Methoxy-2-methylpyridine (CAS 26395-26-6) . No specific data was found for the requested CAS number 98593-18-1, which corresponds to the isomeric compound...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The information provided in this guide pertains to 3-Methoxy-2-methylpyridine (CAS 26395-26-6) . No specific data was found for the requested CAS number 98593-18-1, which corresponds to the isomeric compound 3-(Methoxymethyl)-2-methylpyridine. Due to the structural similarity and the prevalence of data for the former, this guide focuses on 3-Methoxy-2-methylpyridine as a valuable resource for researchers in a similar chemical space.

Introduction

3-Methoxy-2-methylpyridine, also known as 3-methoxy-2-picoline, is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its unique electronic and steric properties, arising from the presence of both a methoxy and a methyl group on the pyridine ring, make it a versatile building block in the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and agrochemical research. The strategic positioning of its functional groups allows for diverse chemical transformations, rendering it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Methoxy-2-methylpyridine is fundamental for its effective use in research and development. These properties dictate its behavior in various chemical and physical processes, including reaction kinetics, solubility, and purification.

PropertyValueSource
CAS Number 26395-26-6[2][3]
Molecular Formula C₇H₉NO[2][3]
Molecular Weight 123.15 g/mol [2][3]
Appearance Colorless liquid[1]
Boiling Point 84-86 °C at 15 Torr
Density 1.001 ± 0.06 g/cm³ (Predicted)
pKa 6.18 ± 0.10 (Predicted)
InChI InChI=1S/C7H9NO/c1-6-7(9-2)4-3-5-8-6/h3-5H,1-2H3[2]
InChIKey QRCUQLANPHYVEH-UHFFFAOYSA-N[2]
Canonical SMILES CC1=C(C=CC=N1)OC[2]

Synthesis and Reactivity

The primary synthetic route to 3-Methoxy-2-methylpyridine often involves the deoxygenation of its corresponding N-oxide. A common and efficient laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis from 3-Methoxy-2-methylpyridine 1-oxide[4]

Objective: To synthesize 3-Methoxy-2-methylpyridine by the deoxygenation of 3-Methoxy-2-methylpyridine 1-oxide using phosphorus trichloride.

Materials:

  • 3-Methoxy-2-methylpyridine 1-oxide (0.185 mole)

  • Phosphorus trichloride (0.556 mole)

  • Chloroform (250 ml)

  • 5N Sodium hydroxide solution

  • Solid sodium hydroxide

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Under a nitrogen atmosphere, dissolve 25.8 g (0.185 mole) of 3-methoxy-2-methylpyridine 1-oxide in 200 ml of chloroform in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Prepare a solution of 75.6 g (0.556 mole) of phosphorus trichloride in 50 ml of chloroform.

  • Add the phosphorus trichloride solution dropwise to the cooled solution of the N-oxide, maintaining the temperature below 10°C.

  • After the addition is complete, stir the solution for an additional 20 minutes at a temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and then heat under reflux for one hour.

  • Cool the solution back to room temperature and pour it into a mixture of ice and water.

  • Adjust the pH of the mixture to 13 by the addition of 5N sodium hydroxide and solid sodium hydroxide, ensuring the mixture remains cold.

  • Separate the organic phase and extract the aqueous phase three times with 50 ml portions of chloroform.

  • Combine the organic phase and the extracts, and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to yield 3-methoxy-2-methylpyridine as an oil.

Expected Yield: 94%[4]

Causality in Experimental Choices:

  • Nitrogen Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Cooling to 0°C and Slow Addition: The reaction between the N-oxide and phosphorus trichloride is exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of byproducts.

  • Reflux: Heating under reflux ensures that the reaction goes to completion.

  • Basification to pH 13: The addition of a strong base is necessary to neutralize the acidic byproducts of the reaction and to facilitate the separation of the organic product.

  • Extraction with Chloroform: Chloroform is an effective solvent for extracting the desired product from the aqueous phase.

  • Drying with Anhydrous Sodium Sulfate: This step removes any residual water from the organic phase before the final evaporation of the solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product N_oxide 3-Methoxy-2-methylpyridine 1-oxide Reaction Deoxygenation in Chloroform (0-10°C, then reflux) N_oxide->Reaction PCl3 Phosphorus Trichloride PCl3->Reaction Quench Quench with Ice/Water Reaction->Quench Basify Adjust to pH 13 (NaOH) Quench->Basify Extract Extract with Chloroform Basify->Extract Dry Dry over Na2SO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Product 3-Methoxy-2-methylpyridine Evaporate->Product

Caption: Workflow for the synthesis of 3-Methoxy-2-methylpyridine.

Applications in Research and Development

3-Methoxy-2-methylpyridine is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Intermediates

This compound serves as a precursor for the synthesis of more complex heterocyclic systems that form the core of various active pharmaceutical ingredients (APIs). For instance, it is a building block in the synthesis of pantoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease.[5] The synthesis of the pantoprazole intermediate, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, starts from 4-chloro-3-methoxy-2-methylpyridine.[5]

Agrochemical Synthesis

In the agrochemical sector, substituted pyridines are integral to the development of novel herbicides, insecticides, and fungicides. The specific substitution pattern of 3-methoxy-2-methylpyridine can be exploited to fine-tune the biological activity and selectivity of the target agrochemical.

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals Core 3-Methoxy-2-methylpyridine Versatile Building Block PPI Proton Pump Inhibitors (e.g., Pantoprazole intermediate) Core->PPI precursor to Other_APIs Other Active Pharmaceutical Ingredients Core->Other_APIs building block for Herbicides Herbicides Core->Herbicides starting material for Insecticides Insecticides Core->Insecticides starting material for Fungicides Fungicides Core->Fungicides starting material for

Caption: Key application areas of 3-Methoxy-2-methylpyridine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Methoxy-2-methylpyridine.

Hazard Identification:

  • Flammability: Flammable liquid and vapor.

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator if ventilation is inadequate.

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated place.

  • Ground and bond container and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Conclusion

3-Methoxy-2-methylpyridine is a valuable and versatile building block in organic synthesis. Its utility as a precursor to important pharmaceutical and agrochemical compounds is well-established. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

  • PrepChem. Synthesis of 3-methoxy-2-methylpyridine. [Link]

  • Pharmaffiliates. CAS No : 76015-11-7 | Chemical Name : 3-Methoxy-2-methylpyridin-4(1H)-one. [Link]

  • Hrčak. Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. [Link]

  • Valspar. Safety Data Sheet. [Link]

  • Flo-Kem. Safety Data Sheet. [Link]

  • Recochem. Safety Data Sheet. [Link]

  • PubChem. 3-Methoxy-2-methylpyridine. [Link]

  • PubChem. 3-Methoxy-2-methylpyridine 1-oxide. [Link]

  • Google Patents. Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Wikipedia. 3-Methylpyridine. [Link]

  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

  • Chem-Impex. 3-méthoxy-2-méthylpyridine. [Link]

  • J&K Scientific. 3-(Methoxymethyl)-pyridine. [Link]

  • MySkinRecipes. 2-Methoxy-3-methylpyridine. [Link]

  • PubChem. (1R,3R)-Methyl-1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-B]indole-3-carboxylate. [Link]

Sources

Exploratory

3-(Methoxymethyl)-2-methylpyridine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Methoxymethyl)-2-methylpyridine in Organic Solvents This guide provides a comprehensive technical overview of the solubility characteristics of 3-(methoxymethyl)-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-(Methoxymethyl)-2-methylpyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(methoxymethyl)-2-methylpyridine. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple data sheet to explain the underlying chemical principles that govern its solubility and provides actionable protocols for experimental determination.

Introduction: The Critical Role of Solubility

3-(Methoxymethyl)-2-methylpyridine is a substituted pyridine derivative with a molecular formula of C7H9NO and a molecular weight of 123.15 g/mol .[1] In the realms of pharmaceutical and agrochemical research, the solubility of a lead compound is a pivotal parameter. It directly influences bioavailability, formulation feasibility, and the design of synthetic and purification processes. An understanding of a compound's solubility profile is, therefore, not merely academic but a cornerstone of successful product development. This guide will delve into the theoretical and practical aspects of the solubility of 3-(methoxymethyl)-2-methylpyridine, providing a framework for its effective utilization in a laboratory setting.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline.[2] Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.

The structure of 3-(methoxymethyl)-2-methylpyridine features:

  • A pyridine ring : A basic, aromatic heterocycle containing a nitrogen atom. This nitrogen can act as a hydrogen bond acceptor and contributes to the molecule's polarity.

  • A methyl group : A non-polar alkyl substituent.

  • A methoxymethyl group : This ether linkage introduces two electronegative oxygen atoms, which can act as hydrogen bond acceptors, and adds to the overall polarity of the molecule.

The presence of the nitrogen atom in the pyridine ring and the oxygen atom in the methoxymethyl group makes 3-(methoxymethyl)-2-methylpyridine a moderately polar molecule with the capacity for hydrogen bonding.

Theoretical Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to ModerateThe ability of the solvent to act as a hydrogen bond donor will facilitate interaction with the nitrogen and oxygen atoms of the solute. Solubility in water is expected to be moderate due to the presence of the non-polar methyl group and the aromatic ring.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors, which will favor the dissolution of the polar 3-(methoxymethyl)-2-methylpyridine.
Non-Polar Toluene, Hexane, Diethyl EtherModerate to LowWhile the molecule has polar features, the aromatic ring and methyl group will allow for some van der Waals interactions with non-polar solvents. Solubility is expected to be lower than in polar solvents. Diethyl ether may show slightly better solubility due to its ability to act as a hydrogen bond acceptor.

The following diagram illustrates the logical relationship between the structural features of 3-(methoxymethyl)-2-methylpyridine and its predicted solubility.

cluster_solute 3-(Methoxymethyl)-2-methylpyridine cluster_solvents Solvent Classes cluster_solubility Predicted Solubility Solute C7H9NO PyridineRing Pyridine Ring (Polar, H-bond acceptor) Solute->PyridineRing Methoxymethyl Methoxymethyl Group (Polar, H-bond acceptor) Solute->Methoxymethyl Methyl Methyl Group (Non-polar) Solute->Methyl PolarProtic Polar Protic (e.g., Methanol) PyridineRing->PolarProtic H-bonding PolarAprotic Polar Aprotic (e.g., Acetone) PyridineRing->PolarAprotic Dipole-dipole NonPolar Non-Polar (e.g., Toluene) PyridineRing->NonPolar pi-pi stacking (minor) Methoxymethyl->PolarProtic H-bonding Methoxymethyl->PolarAprotic Dipole-dipole Methyl->NonPolar van der Waals HighSolubility High PolarProtic->HighSolubility PolarAprotic->HighSolubility ModerateSolubility Moderate NonPolar->ModerateSolubility LowSolubility Low NonPolar->LowSolubility

Caption: Predicted solubility based on molecular structure.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable technique for this purpose.[3]

Objective: To determine the saturation solubility of 3-(methoxymethyl)-2-methylpyridine in a selected organic solvent at a controlled temperature.

Materials and Reagents:

  • 3-(Methoxymethyl)-2-methylpyridine (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 3-(methoxymethyl)-2-methylpyridine to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 3-(methoxymethyl)-2-methylpyridine of known concentrations in the selected solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

    • Determine the concentration of 3-(methoxymethyl)-2-methylpyridine in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in the desired units, such as g/100 mL, mg/mL, or mol/L.

The following diagram outlines the experimental workflow for determining solubility.

Start Start AddExcess Add excess solute to a known volume of solvent Start->AddExcess Equilibrate Equilibrate at constant temperature with agitation (24-48h) AddExcess->Equilibrate Settle Allow undissolved solid to settle Equilibrate->Settle Filter Filter supernatant through a 0.22 µm filter Settle->Filter Dilute Accurately dilute the filtered solution Filter->Dilute Analyze Analyze by HPLC or GC against a calibration curve Dilute->Analyze Calculate Calculate original concentration (Solubility) Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for solubility determination.

Safety and Handling

3-(Methoxymethyl)-2-methylpyridine is classified as harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] Work should be conducted in a well-ventilated area or a fume hood.[4][5] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[4][5][6] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[4][6]

Conclusion

This technical guide has provided a detailed examination of the solubility of 3-(Methoxymethyl)-2-methylpyridine in organic solvents. By understanding its physicochemical properties, a theoretical solubility profile can be established, which serves as a valuable starting point for experimental work. The provided experimental protocol offers a robust methodology for the quantitative determination of its solubility, empowering researchers to generate the precise data required for their specific applications. Adherence to proper safety protocols is essential when working with this compound. The principles and procedures outlined herein will aid in the effective and safe utilization of 3-(methoxymethyl)-2-methylpyridine in a research and development setting.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • PubChem. (n.d.). 3-Methoxy-2-methylpyridine. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Thermo Fisher Scientific. (2012, April 16). SAFETY DATA SHEET.
  • Classification of organic compounds By solubility. (n.d.).
  • Chemical Synthesis Database. (2025, May 20). 3-[2-(methoxymethyl)phenyl]pyridine.
  • AK Scientific, Inc. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine N-oxide Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-(methoxymethyl)pyridine Properties.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Chemdad Co. (n.d.). 3-methoxy-2-methylpyridine.
  • FooDB. (2010, April 8). Showing Compound 2-Methylpyridine (FDB004399).
  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-Methylpyridine 98.
  • BenchChem. (n.d.). Solubility Profile of 3,5-Dichloro-2-(trichloromethyl)pyridine in Organic Solvents: A Technical Guide.

Sources

Foundational

Beyond the Standard SDS: A Comprehensive Safety, Handling, and Application Guide for 3-(Methoxymethyl)-2-methylpyridine in Drug Development

Introduction As drug development accelerates, the reliance on functionalized heterocyclic building blocks like 1[1] has grown exponentially. Standard Safety Data Sheets (SDS) often provide generalized hazard statements t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As drug development accelerates, the reliance on functionalized heterocyclic building blocks like 1[1] has grown exponentially. Standard Safety Data Sheets (SDS) often provide generalized hazard statements that lack the mechanistic depth required by advanced synthetic chemists and toxicologists. This whitepaper bridges that gap. By analyzing the physicochemical properties and reactivity of this specific pyridine derivative, we establish a self-validating framework for its safe handling, toxicological assessment, and integration into complex alkaloid synthesis, such as the development of anti-cancer2[2].

Chemical Identity & Physicochemical Profiling

Before deploying any reagent in a high-throughput or scale-up environment, a rigorous understanding of its molecular identity is paramount. The presence of both a methyl group and a methoxymethyl ether on the pyridine ring imparts unique steric and electronic properties, influencing both its synthetic utility and its hazard profile[3].

Table 1: Core Chemical Identity and Quantitative Parameters

ParameterValueRationale / Implication
Chemical Name 3-(Methoxymethyl)-2-methylpyridineCore scaffold for dihydropyridine and pyridocarbazole derivatives[2].
CAS Registry Number 1[1]Unique identifier for regulatory and inventory tracking.
Molecular Formula 4[4]Dictates mass balance and stoichiometric calculations.
Molecular Weight 3[3]Low molecular weight ensures high volatility and membrane permeability.
SMILES String 4[4]Enables computational modeling and in silico toxicity predictions.
Mechanistic Toxicology & Hazard Causality

Standard GHS classifications label substituted pyridines as acute irritants (H302, H315, H319, H335). However, as a Senior Application Scientist, I emphasize understanding why these hazards exist to engineer better safety protocols.

Causality of Irritation and Toxicity:

  • Basicity and Nucleophilicity: The unshared electron pair on the pyridine nitrogen acts as a Lewis base. Upon contact with physiological moisture (e.g., ocular fluid, respiratory mucosa), it can disrupt local pH gradients and interact with cellular proteins, driving the H315 (skin irritation) and H319 (eye irritation) classifications.

  • Ether Cleavage Potential: While the methoxymethyl group is relatively stable under neutral conditions, enzymatic action (e.g., via hepatic Cytochrome P450) or highly acidic physiological compartments can theoretically mediate ether cleavage, releasing trace electrophiles that trigger cellular defense mechanisms.

G A 3-(Methoxymethyl)- 2-methylpyridine B Hepatic CYP450 Oxidation A->B Absorption & Distribution C Pyridine N-Oxide Reactive Intermediate B->C N-Oxidation D Phase II Glutathione Conjugation C->D Electrophilic Attack E Renal Excretion (Detoxified Metabolite) D->E Clearance

Fig 1. Proposed mechanistic toxicological pathway and in vivo detoxification of pyridine derivatives.

Advanced Handling Protocols: A Self-Validating System

Traditional safety protocols rely on passive compliance. The following methodologies are designed as self-validating systems, where the success of the safety measure is chemically or physically verifiable in real-time.

Protocol 1: Inert Atmosphere Storage and Transfer

  • Step 1: Schlenk Line Integration. Connect the reagent flask to a dual-manifold Schlenk line. Purge with high-purity Argon.

  • Step 2: Syringe Transfer. Use a gas-tight, oven-dried syringe equipped with a PTFE plunger for extraction.

  • Causality: The methoxymethyl ether can absorb atmospheric moisture, leading to gradual degradation over extended periods. Argon displacement (being denser than Nitrogen) prevents this atmospheric intrusion.

  • Validation Checkpoint: A positive pressure visual indicator (e.g., an oil bubbler) must show active gas flow during extraction. If the bubbler stops, the system is compromised, and the transfer must be aborted.

Protocol 2: Chemically Validated Spill Neutralization

  • Step 1: Containment. Surround any spill with a chemically inert absorbent (e.g., diatomaceous earth).

  • Step 2: Acidic Quenching. Apply a 5% aqueous citric acid solution directly to the spill zone.

  • Causality: Free pyridine derivatives are volatile and lipophilic. Protonating the basic nitrogen converts the molecule into a pyridinium salt, drastically reducing its vapor pressure and rendering it water-soluble for safe extraction.

  • Validation Checkpoint: Monitor the pH of the spill area using universal indicator paper. The protocol is only complete when the surface registers a stable pH of 4-5, proving total neutralization of the basic pyridine core.

Synthetic Utility in Drug Development Workflows

3-(Methoxymethyl)-2-methylpyridine is not just a reagent; it is a critical scaffold. It is extensively utilized in the synthesis of dihydropyridines and complex polycyclic alkaloids like olivacine and ellipticine, which exhibit potent anti-cancer properties by intercalating with DNA and inhibiting topoisomerase II[2].

Step-by-Step Methodology: Alkaloid Core Assembly Workflow To synthesize ellipticine derivatives, the pyridine building block must be coupled with an indole derivative.

  • Step 1: Electrophilic Activation. Dissolve 3-(Methoxymethyl)-2-methylpyridine in an anhydrous solvent (e.g., dichloromethane) and treat with a Lewis acid (e.g., BF3·OEt2) to activate the methoxymethyl group.

  • Causality: The Lewis acid coordinates with the ether oxygen, converting the methoxy group into a superior leaving group, thus generating a reactive carbocationic species at the benzylic position.

  • Step 2: Nucleophilic Attack. Introduce the indole derivative dropwise. The electron-rich C3 position of the indole will attack the activated benzylic carbon.

  • Step 3: Cyclization. Subject the intermediate to elevated temperatures in the presence of an acid catalyst (e.g., para-toluenesulfonic acid) to drive the ring closure, forming the pyridocarbazole framework[2].

  • Validation Checkpoint: In-line LC-MS must be utilized after Step 2. The mass transition corresponding to the coupled intermediate must exceed 95% relative abundance before proceeding to Step 3, ensuring that unreacted starting materials do not cause side reactions during the harsh cyclization phase.

Workflow S1 1. Reagent Prep (Inert Gas) S2 2. Acidic Activation (Protonation) S1->S2 S3 3. Indole Coupling (C-C Bond) S2->S3 S4 4. Cyclization (Alkaloid Core) S3->S4 V1 In-line LC-MS Validation S3->V1 Aliquot V1->S4 Purity >95%

Fig 2. Self-validating synthetic workflow for integrating pyridine building blocks into alkaloids.

Quantitative Analytical Monitoring

To ensure both occupational safety (exposure monitoring) and synthetic integrity (reagent purity), robust analytical methods are required.

Table 2: Validated Analytical Methods

Analytical TechniqueConfiguration / ParametersPrimary Application & Causality
HPLC-UV C18 Reverse-Phase Column, 254 nm detection, Acetonitrile/Water (0.1% TFA)Purity Verification: The conjugated pi-system of the pyridine ring strongly absorbs at 254 nm. TFA ensures the nitrogen is protonated, preventing peak tailing.
GC-MS Capillary column (e.g., HP-5MS), Electron Ionization (EI)Residual Solvent/Volatile Impurity Profiling: Ideal for detecting unreacted low-MW precursors due to the compound's volatility.
LC-MS/MS Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM)Occupational Exposure Monitoring: Highly sensitive detection of the[M+H]+ ion (m/z 138.1) in environmental swab samples to validate cleaning protocols.
Conclusion

Treating 3-(Methoxymethyl)-2-methylpyridine merely as a standard chemical inventory item ignores the nuanced reactivity that makes it both a powerful synthetic tool and a specific occupational hazard. By implementing self-validating handling protocols and understanding the mechanistic causality behind its toxicity and reactivity, research teams can safely leverage this molecule to drive innovations in alkaloid-based drug discovery.

References
  • ResearchGate. "Dihydropyridines in synthesis and biosynthesis. V. Synthesis of pyridocarbazole alkaloids: Olivacine and (±)-guantambuine." ResearchGate.[Link]

Sources

Exploratory

A Technical Guide to the Procurement and Application of Pyridine-Based Intermediates for Research and Development

Abstract: This guide provides a comprehensive overview of the procurement, handling, and application of key pyridine-based chemical intermediates for researchers, scientists, and drug development professionals. We addres...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive overview of the procurement, handling, and application of key pyridine-based chemical intermediates for researchers, scientists, and drug development professionals. We address the challenges of sourcing niche chemical entities, such as the apparent data scarcity and conflicting identifiers for 3-(Methoxymethyl)-2-methylpyridine (CAS 131747-57-4). As a robust and well-documented alternative, this whitepaper focuses on the structurally related and commercially available compound, 3-Methoxy-2-methylpyridine (CAS: 26395-26-6) . We offer a detailed analysis of its suppliers, pricing structure, quality control validation, and critical safety protocols, positioning it as a versatile building block in modern medicinal chemistry.

Part 1: Chemical Profile and Sourcing Strategy

Introduction to 3-Methoxy-2-methylpyridine

3-Methoxy-2-methylpyridine, also known as 3-methoxy-2-picoline, is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a pyridine core with methyl and methoxy functional groups, makes it a versatile scaffold for creating more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] The pyridine ring is a common motif in bioactive compounds, and the methoxy group can significantly influence a molecule's metabolic stability and binding affinity, making this compound a subject of interest in medicinal chemistry.[4][5]

A Note on Sourcing Challenges: Initial inquiries for the related compound 3-(Methoxymethyl)-2-methylpyridine revealed significant inconsistencies in public databases, with its designated CAS number (131747-57-4) often incorrectly linked to a different chemical structure, (2-(Trifluoromethyl)pyridin-3-yl)methanol.[6][7] This highlights a critical challenge in procuring novel or rare reagents. In such cases, a pragmatic approach is to identify and validate a closely related, commercially available analogue, for which robust data exists. 3-Methoxy-2-methylpyridine (CAS 26395-26-6) represents such an analogue.

Physicochemical Properties

A clear understanding of a reagent's properties is fundamental to its effective use in experimental design.

PropertyValueSource
CAS Number 26395-26-6[1][8]
Molecular Formula C₇H₉NO[1][8]
Molecular Weight 123.15 g/mol [1][8]
Boiling Point 84-86 °C (at 15 Torr)[9]
Form Liquid[2]
InChIKey QRCUQLANPHYVEH-UHFFFAOYSA-N[2][8]
SMILES CC1=C(C=CC=N1)OC[8]
Supplier and Price Analysis

The procurement of high-purity reagents is a critical first step in any research endeavor. Pricing is often dependent on purity, quantity, and the supplier's scale of synthesis. Research-grade quantities are typically available from specialized chemical suppliers.

Table of Representative Suppliers:

SupplierCountryPurityNotes
Santa Cruz BiotechnologyUSANot specifiedResearch use only.[1]
CymitQuimicaSpain98%Offers various small quantities.[2]
Chongqing ChemdadChinaNot specifiedLists as API intermediate.[9]

Illustrative Price Analysis (Based on available data):

SupplierQuantityPrice (EUR)Price (USD)
CymitQuimica[2]100 mg€48.00~$52.00
CymitQuimica[2]250 mg€56.00~$60.00
CymitQuimica[2]1 g€103.00~$111.00
CymitQuimica[2]5 g€200.00~$216.00

Note: Prices are for illustrative purposes, based on data retrieved in early 2026, and are subject to change. Shipping and handling fees are not included.

The price-per-gram decreases significantly with larger quantities, which is a standard economy of scale in chemical manufacturing. For bulk or GMP-grade material, direct inquiries with manufacturers would be necessary.

Part 2: Workflow and Quality Control

Logical Workflow for Supplier Qualification

Selecting a reliable supplier is paramount. The following workflow outlines a self-validating system for qualifying a vendor for critical reagents.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Validation & Procurement A Identify Potential Suppliers (e.g., Online Databases) B Verify Compound Identity (CAS, Name, Structure) A->B C Request Quotation (Price, Purity, Lead Time) B->C D Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) C->D E Analyze CoA for Purity (>98% via HPLC/GC?) D->E E->C Purity <98% F Review SDS for Hazards & Handling Requirements E->F Purity OK? G Order Small Validation Sample F->G H In-House QC Verification (e.g., NMR, Mass Spec) G->H H->A QC Mismatch I Approve Supplier & Place Bulk Order H->I QC Match?

Caption: Supplier Qualification Workflow for Critical Reagents.

Protocol: How to Interpret a Certificate of Analysis (CoA)

A CoA is the primary document attesting to a product's quality. Researchers must scrutinize it before using the reagent.

  • Verify Header Information: Confirm the compound name, CAS number, lot number, and date of analysis match your order.[10]

  • Check for Appearance Specification: The CoA should state the expected physical form and color (e.g., "clear colorless to yellow liquid").[10] Visually inspect the sample to ensure it conforms.

  • Locate the Purity Assay: This is the most critical section. Look for the analytical method used and the result. For a high-purity intermediate, this should be a quantitative method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Acceptable Result: The purity should be ≥ 98.0%.[11] A result of "99.9%" as seen in example CoAs indicates very high purity.[11]

  • Examine Spectroscopic Data: The CoA should confirm that identity was verified using methods like Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR). It may state "Conforms to structure" or "Consistent with structure".[10][11]

  • Review Physical Constants: Check if values like the refractive index or melting/boiling point are listed and fall within the expected range.[10]

  • Action on Discrepancy: If any parameter does not meet the specification or if the data is incomplete, do not use the reagent. Contact the supplier's technical service immediately to resolve the issue.

Part 3: Application and Safety Protocols

Role in Medicinal Chemistry

3-Methoxy-2-methylpyridine is an attractive building block for several reasons:

  • Nucleophilic Substitution: The pyridine nitrogen can be alkylated or otherwise functionalized.

  • Directed Ortho-Metalation: The methoxy group can direct lithiation to the C4 position, allowing for the introduction of a wide range of electrophiles.

  • Cross-Coupling Reactions: The pyridine ring can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures.

These reaction handles make it a key intermediate for synthesizing compounds targeting diverse biological pathways, from neurological disorders to infectious diseases.[3][5]

Protocol: Safe Handling and Storage

Substituted pyridines require careful handling. The following protocol is based on hazard information for structurally related compounds.[12][13]

Hazard Profile Summary:

Hazard StatementClassificationSource
H302 / H332Harmful if swallowed or if inhaled[8]
H315Causes skin irritation[8][12]
H319Causes serious eye irritation[8]
H335May cause respiratory irritation[8][12]

Step-by-Step Handling Protocol:

  • Engineering Controls: Conduct all work in a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[14]

    • Hand Protection: Wear nitrile or neoprene gloves. Change gloves immediately if contamination occurs.

    • Body Protection: Wear a flame-retardant lab coat.

  • Dispensing: Use a calibrated pipette or syringe to transfer the liquid. Avoid creating aerosols. Ensure all containers are clearly labeled.

  • Spill Response:

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13]

  • Waste Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations.

By adhering to this guide, researchers can confidently source, validate, and safely utilize 3-Methoxy-2-methylpyridine and other critical chemical intermediates, ensuring the integrity and reproducibility of their scientific discoveries.

References

  • J&K Scientific. 3-(Methoxymethyl)-pyridine | 58418-62-5. [Link]

  • Chongqing Chemdad Co., Ltd. 3-methoxy-2-methylpyridine. [Link]

  • MySkinRecipes. 2-Methoxy-3-methylpyridine. [Link]

  • PubChem, National Center for Biotechnology Information. 3-Methoxy-2-methylpyridine. [Link]

  • Amerigo Scientific. 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine. [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Olivacine using 3-(Methoxymethyl)-2-methylpyridine

[1][2] Executive Summary This application note details the total synthesis of Olivacine (1,5-dimethyl-6H-pyrido[4,3-b]carbazole), a naturally occurring alkaloid with potent antitumor activity (DNA intercalation and Topoi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This application note details the total synthesis of Olivacine (1,5-dimethyl-6H-pyrido[4,3-b]carbazole), a naturally occurring alkaloid with potent antitumor activity (DNA intercalation and Topoisomerase II inhibition).

The protocol focuses on the Kametani-Kutney Strategy , a convergent approach that constructs the tetracyclic core in a single cascade reaction. The guide specifically addresses the utilization of 3-(Methoxymethyl)-2-methylpyridine as the critical D-ring synthon. We provide a bridged workflow that first functionalizes this pyridine precursor via Directed Ortho Metalation (DoM) to generate the reactive intermediate, followed by the acid-mediated condensation with indole.

Strategic Analysis & Retrosynthesis

The synthesis relies on a biomimetic-type condensation. The structural logic dictates that the pyridine ring (D-ring) must provide the carbon framework for the C-ring closure.

Retrosynthetic Logic
  • Disconnection: The C-ring is disconnected at the C1-C11b and C4-C4a bonds (carbazole numbering).

  • Synthons:

    • Nucleophile: Indole (providing rings A and B).

    • Electrophile: A highly functionalized pyridine derivative capable of dual alkylation.

  • The Key Precursor: The user-specified starting material, 3-(Methoxymethyl)-2-methylpyridine , possesses a methoxymethyl group at C3. This group serves two functions:

    • Directing Group (DG): It directs lithiation to the C4 position to install the necessary two-carbon handle.

    • Electrophilic Trigger: Under acidic conditions, it generates a reactive methylene species (likely a quinone methide-like intermediate) to close the ring.

Reaction Pathway Visualization

OlivacineSynthesis cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Kametani Condensation SM 3-(Methoxymethyl)- 2-methylpyridine Inter Intermediate: 4-(1-Hydroxyethyl)-3- (methoxymethyl)-2-methylpyridine SM->Inter 1. t-BuLi, -78°C 2. Acetaldehyde Complex Activated Complex (Carbocation/Quinone Methide) Inter->Complex 47% HBr, Reflux (Acid Activation) Indole Indole Indole->Complex Condensation Olivacine Olivacine (Target Molecule) Complex->Olivacine Cascade Cyclization & Oxidation

Figure 1: Strategic workflow transforming the pyridine starting material into the tetracyclic alkaloid.

Experimental Protocol

Phase 1: Functionalization of the Pyridine Scaffold

Objective: Synthesis of 4-(1-hydroxyethyl)-3-(methoxymethyl)-2-methylpyridine. Rationale: The starting material lacks the C4-carbon chain required to form the C-ring. We utilize the methoxymethyl group as a Directing Group (DG) to selectively lithiate position 4, preventing lateral lithiation of the C2-methyl group.

Reagents:

  • 3-(Methoxymethyl)-2-methylpyridine (1.0 eq)

  • tert-Butyllithium (t-BuLi) (1.1 eq, 1.7 M in pentane) [Safety Critical]

  • Acetaldehyde (1.2 eq)

  • THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve 3-(Methoxymethyl)-2-methylpyridine (1.51 g, 10 mmol) in anhydrous THF (30 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add t-BuLi (6.5 mL, 11 mmol) dropwise over 15 minutes.

    • Note: The solution typically turns deep yellow/orange, indicating the formation of the 4-lithio species. The methoxymethyl oxygen chelates the lithium, stabilizing the anion at C4.

  • Reaction: Stir at -78°C for 1 hour.

  • Electrophile Addition: Add freshly distilled acetaldehyde (0.67 mL, 12 mmol) dropwise.

  • Quench: Stir for 30 minutes at -78°C, then allow to warm to 0°C. Quench with saturated aqueous NH₄Cl (10 mL).

  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (SiO₂, EtOAc/Hexane gradient) yields the alcohol intermediate as a viscous oil.

Phase 2: The Kametani Condensation (One-Pot Cascade)

Objective: Assembly of the Olivacine core. Mechanism: The HBr promotes the ionization of the benzylic alcohol (at C4) and the ejection of methanol from the C3-methoxymethyl group. This generates a reactive electrophile that undergoes stepwise Friedel-Crafts alkylation with indole at C2 and C3, followed by oxidative aromatization.

Reagents:

  • Indole (1.0 eq)

  • 4-(1-hydroxyethyl)-3-(methoxymethyl)-2-methylpyridine (Intermediate from Phase 1) (1.0 eq)

  • 47% Hydrobromic Acid (HBr)[1][2]

Step-by-Step:

  • Mixing: In a heavy-walled pressure tube or round-bottom flask, combine Indole (117 mg, 1.0 mmol) and the Pyridine Intermediate (195 mg, 1.0 mmol).

  • Acidification: Add 47% aqueous HBr (5 mL). The mixture will likely be heterogeneous initially.

  • Reaction: Heat the mixture to reflux (100–110°C) for 14–18 hours.

    • Observation: The reaction mixture will darken significantly (dark brown/black) due to oxidation and salt formation.

  • Workup: Cool to room temperature. Pour the mixture into crushed ice (20 g).

  • Basification: Carefully basify to pH ~10 using concentrated NH₄OH. A yellow/brown precipitate (crude alkaloid) will form.

  • Extraction: Extract with CHCl₃ or CH₂Cl₂ (4 x 30 mL). The product is moderately soluble; thorough extraction is required.

  • Purification:

    • Dry organics (K₂CO₃) and concentrate.

    • Recrystallization: The crude solid is best purified by recrystallization from Methanol/Ether or via column chromatography (CHCl₃/MeOH 95:5).

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact & Causality
Lithiation Temp -78°C (Strict)Higher temperatures favor lateral lithiation at the C2-methyl group (thermodynamic product), which kills the synthesis.
Solvent Dryness <50 ppm H₂OMoisture destroys t-BuLi immediately. Use freshly distilled THF (Na/Benzophenone).
HBr Concentration 47% (Conc.)[1]Dilute acid fails to generate the carbocation/quinone methide intermediates required for cyclization.
Oxidation State Air ExposureThe final step requires oxidation to aromatize the C-ring. The reflux in HBr usually achieves this via disproportionation or air oxidation during workup.

Characterization Data (Expected)

Target Molecule: Olivacine (1,5-dimethyl-6H-pyrido[4,3-b]carbazole)

Signal TypeChemical Shift (δ ppm, DMSO-d₆)Assignment
¹H NMR 2.81 (s, 3H)C1-CH₃ (Pyridine ring methyl)
¹H NMR 3.15 (s, 3H)C5-CH₃ (C-ring methyl)
¹H NMR 11.45 (br s, 1H)N-H (Indole/Carbazole NH)
¹H NMR 7.20 - 8.50 (m, Aromatic)Indole & Pyridine protons
¹H NMR 9.25 (s, 1H)C11-H (Pyridine singlet, diagnostic)
MS (ESI) 247.1 [M+H]⁺Molecular Ion

Mechanistic Insight

The success of this protocol hinges on the dual reactivity of the pyridine precursor. The diagram below illustrates the acid-catalyzed cascade.

Mechanism Precursor Pyridine Precursor (Alcohol + Methoxymethyl) Carbocation Carbocation Formation (Loss of OH) Precursor->Carbocation H+ Alkylation1 1st Alkylation (Indole C2 Attack) Carbocation->Alkylation1 + Indole QuinoneMethide Quinone Methide-like Intermediate (Loss of OMe) Alkylation1->QuinoneMethide H+ / -MeOH Cyclization Ring Closure (Indole C3 Attack) QuinoneMethide->Cyclization Intramolecular Aromatization Oxidative Aromatization (-2H) Cyclization->Aromatization [O]

Figure 2: Mechanistic cascade of the Kametani condensation in HBr.

References

  • Kametani, T., et al. (1975).[1] "Studies on the syntheses of heterocyclic compounds. Part CDXXXIV. A novel total synthesis of olivacine (1,5-dimethyl-6H-pyrido[4,3-b]-carbazole)." Journal of the Chemical Society, Perkin Transactions 1, 2102-2104.

  • Kutney, J. P., et al. (1982).[2] "Dihydropyridines in synthesis and biosynthesis. V. Synthesis of pyridocarbazole alkaloids: Olivacine and (±)-guatambuine." Canadian Journal of Chemistry, 60(19), 2426-2442.

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. (Reference for DoM methodology on pyridines).

  • Gribble, G. W. (1990). "Synthesis of the antitumor alkaloids ellipticine and olivacine and their analogues." The Alkaloids: Chemistry and Pharmacology, 39, 239-352.

Sources

Application

The Strategic Synthesis of Ellipticine Alkaloids: A Detailed Guide to the Application of 3-(Methoxymethyl)-2-methylpyridine as a Key Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive application note provides a detailed technical guide for the synthesis of the potent anticancer alkaloid, Ellipticine. Central t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed technical guide for the synthesis of the potent anticancer alkaloid, Ellipticine. Central to the synthetic strategy discussed herein is the strategic use of 3-(methoxymethyl)-2-methylpyridine as a key building block. This document offers in-depth, step-by-step protocols, mechanistic insights, and the causal reasoning behind experimental choices, designed to empower researchers in the fields of medicinal chemistry and drug development. The protocols are presented as self-validating systems, with guidance on reaction monitoring and characterization of intermediates.

Introduction: Ellipticine, A Potent DNA-Targeting Agent

Ellipticine, a naturally occurring alkaloid first isolated from the leaves of Ochrosia elliptica, has garnered significant attention in the scientific community for its potent antineoplastic properties.[1][2] Its planar, tetracyclic structure allows it to intercalate into DNA, disrupting the processes of DNA replication and transcription, and to inhibit topoisomerase II, an enzyme crucial for managing DNA topology during cell division.[1][2] These mechanisms of action make Ellipticine and its derivatives promising candidates for cancer chemotherapy. The development of robust and efficient synthetic routes to Ellipticine is therefore a critical endeavor for enabling further research into its therapeutic potential and the discovery of novel analogs with improved efficacy and reduced toxicity.

Retrosynthetic Analysis and the Central Role of 3-(Methoxymethyl)-2-methylpyridine

A logical retrosynthetic analysis of the Ellipticine scaffold (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) reveals two key fragments: a substituted carbazole moiety and a functionalized pyridine ring. A well-established and efficient approach, pioneered by Gribble and coworkers, involves the coupling of a 1,4-dimethylcarbazole derivative with a suitably functionalized pyridine.[3] In this context, 3-(methoxymethyl)-2-methylpyridine emerges as a crucial C/D ring synthon. The methoxymethyl group serves as a masked hydroxymethyl group, which, after coupling with the carbazole fragment, facilitates the final cyclization to form the pyridocarbazole core of Ellipticine.

dot graph TD { rankdir=RL; node [shape=plaintext, fontname="Arial", fontsize=12]; Ellipticine [label="Ellipticine"]; A [label="Pyridocarbazole Ring System"]; B [label="1,4-Dimethylcarbazole"]; C [label="3-(Methoxymethyl)-2-methylpyridine"];

} caption [label="Retrosynthetic analysis of Ellipticine.", fontname="Arial", fontsize=10];

Synthesis of Key Intermediates: Detailed Protocols

PART 1: Synthesis of 1,4-Dimethylcarbazole

The synthesis of the 1,4-dimethylcarbazole fragment is a critical first stage. A common and effective method involves the Fischer indole synthesis.

Protocol 1: Synthesis of 1,4-Dimethylcarbazole

  • Materials:

    • p-Tolylhydrazine hydrochloride

    • 2-Methylcyclohexanone

    • Polyphosphoric acid (PPA)

    • Toluene

    • Sodium bicarbonate (saturated solution)

    • Brine

    • Anhydrous magnesium sulfate

    • Hexane

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylhydrazine hydrochloride (1.0 eq) and 2-methylcyclohexanone (1.1 eq) in toluene.

    • Heat the mixture to reflux for 2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

    • To the resulting crude hydrazone, add polyphosphoric acid (PPA) (10-15 times the weight of the hydrazone).

    • Heat the mixture with vigorous stirring at 120-140 °C for 1-2 hours. The reaction is typically accompanied by a color change.

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude 1,4-dimethyl-5,6,7,8-tetrahydrocarbazole by column chromatography on silica gel using a hexane-ethyl acetate gradient.

    • The resulting tetrahydrocarbazole is then aromatized by heating with a dehydrogenating agent such as palladium on carbon (10 mol%) in a high-boiling solvent like xylene or decalin at reflux for 12-24 hours.

    • After cooling, filter the catalyst through a pad of Celite® and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane-ethyl acetate) to afford pure 1,4-dimethylcarbazole.

  • Causality of Experimental Choices:

    • The use of polyphosphoric acid serves as both a solvent and a strong acid catalyst for the Fischer indolization, promoting the cyclization and subsequent aromatization.

    • The dehydrogenation step is essential to form the fully aromatic carbazole ring system. Palladium on carbon is a highly effective and commonly used catalyst for this transformation.

  • Characterization Data:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data should be compared with literature values.

PART 2: Synthesis of 3-(Methoxymethyl)-2-methylpyridine

This key intermediate is synthesized from commercially available 2,3-dimethylpyridine (2,3-lutidine) in a two-step sequence involving regioselective functionalization.

Protocol 2: Synthesis of (2-Methylpyridin-3-yl)methanol

  • Materials:

    • 2,3-Dimethylpyridine (2,3-lutidine)

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Paraformaldehyde

    • Ammonium chloride (saturated solution)

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add 2,3-dimethylpyridine (1.0 eq) to the cooled THF.

    • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C. The solution will typically develop a deep red or orange color, indicating the formation of the lithiated species. The lithiation occurs regioselectively at the methyl group at the 3-position due to the directing effect of the pyridine nitrogen.[4]

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • In a separate flask, thoroughly dry paraformaldehyde under vacuum with gentle heating and then cool under nitrogen.

    • Add the dried paraformaldehyde (1.5 eq) portion-wise to the lithiated pyridine solution at -78 °C. The color of the reaction mixture should fade.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a suitable eluent system such as dichloromethane/methanol) to yield (2-methylpyridin-3-yl)methanol.

  • Causality of Experimental Choices:

    • The use of a strong base like n-butyllithium is necessary to deprotonate the acidic methyl group of 2,3-lutidine.

    • The reaction is performed at low temperature (-78 °C) to control the regioselectivity of the lithiation and to prevent side reactions.

    • Paraformaldehyde serves as an anhydrous source of formaldehyde for the hydroxymethylation of the lithiated intermediate.

Protocol 3: Synthesis of 3-(Methoxymethyl)-2-methylpyridine

  • Materials:

    • (2-Methylpyridin-3-yl)methanol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Methyl iodide (CH₃I)

    • Saturated aqueous sodium bicarbonate solution

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil.

    • Wash the sodium hydride with anhydrous hexane (3 x) to remove the mineral oil, decanting the hexane carefully each time.

    • Add anhydrous THF to the washed sodium hydride.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of (2-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous THF to the sodium hydride suspension. Hydrogen gas will evolve.

    • Allow the mixture to stir at room temperature for 1 hour after the gas evolution ceases to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(methoxymethyl)-2-methylpyridine.

  • Causality of Experimental Choices:

    • Sodium hydride is a strong, non-nucleophilic base used to deprotonate the alcohol, forming the sodium alkoxide.

    • Methyl iodide is a reactive electrophile that readily undergoes an Sₙ2 reaction with the alkoxide to form the methyl ether.

Assembly of the Ellipticine Core: The Gribble Synthesis

The Gribble synthesis provides an elegant and efficient method for the construction of the pyridocarbazole ring system of Ellipticine.[3]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];

} caption [label="Synthetic workflow for Ellipticine via the Gribble approach.", fontname="Arial", fontsize=10];

Protocol 4: Synthesis of Ellipticine

  • Materials:

    • 1,4-Dimethylcarbazole

    • 3-(Methoxymethyl)-2-methylpyridine

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Indole-3-carboxaldehyde

    • Hydrochloric acid (concentrated)

    • Methanol

    • Ammonia solution

    • Dichloromethane

  • Procedure:

    • Formation of the Pyridyl Anion: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-(methoxymethyl)-2-methylpyridine (1.0 eq) in anhydrous THF and cool to -40 °C.

    • Slowly add n-butyllithium (1.05 eq) dropwise. The lithiation will occur at the 2-methyl group. Stir for 1 hour at -40 °C.

    • Coupling Reaction: In a separate flask, dissolve indole-3-carboxaldehyde (1.0 eq) in anhydrous THF.

    • Slowly add the solution of the lithiated pyridine to the indole-3-carboxaldehyde solution at -40 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol adduct.

    • Cyclization: Dissolve the crude adduct in methanol and add concentrated hydrochloric acid.

    • Heat the mixture at reflux for 4-6 hours. The cyclization and dehydration will occur to form the Ellipticine hydrochloride salt.

    • Cool the reaction mixture and neutralize with an ammonia solution to precipitate the free base of Ellipticine.

    • Filter the precipitate, wash with water and a small amount of cold methanol.

    • The crude Ellipticine can be further purified by recrystallization or column chromatography to yield the final product.

  • Causality of Experimental Choices:

    • The lithiation of 3-(methoxymethyl)-2-methylpyridine at the 2-methyl position creates a potent nucleophile for the addition to the aldehyde group of indole-3-carboxaldehyde.

    • The acid-catalyzed cyclization proceeds through the protonation of the hydroxyl group, followed by elimination of water to form a carbocation, which then undergoes an intramolecular electrophilic attack on the electron-rich carbazole ring, followed by aromatization to give the final Ellipticine scaffold.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1,4-DimethylcarbazoleC₁₄H₁₃N195.2660-70
(2-Methylpyridin-3-yl)methanolC₇H₉NO123.1550-60
3-(Methoxymethyl)-2-methylpyridineC₈H₁₁NO137.1870-80
EllipticineC₁₇H₁₄N₂246.3140-50 (from adduct)

Conclusion

The synthetic pathway to Ellipticine, utilizing 3-(methoxymethyl)-2-methylpyridine as a key intermediate, represents a robust and efficient strategy for accessing this important class of anticancer alkaloids. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers engaged in the synthesis of Ellipticine and its analogs. By understanding the rationale behind the experimental procedures, scientists can confidently apply and adapt these methods to advance the field of medicinal chemistry and contribute to the development of new and improved cancer therapies.

References

  • Gribble, G. W.; Saulnier, M. G.; Obaza-Nutaitis, J. A.; Ketcha, D. M. A versatile and efficient construction of the 6H-pyrido[4,3-b]carbazole ring system. Syntheses of the antitumor alkaloids ellipticine, 9-methoxyellipticine, and olivacine, and their analogs. Journal of Organic Chemistry. 1992 , 57 (22), 5891–5899. [Link]

  • Miller, C. M.; McCarthy, F. O. Isolation, biological activity and synthesis of the natural product ellipticine and related pyridocarbazoles. RSC Adv., 2012 , 2, 8883-8917. [Link]

  • Weller, D. D.; Ford, D. W. Synthesis of ellipticine. Tetrahedron Letters, 1984 , 25 (20), 2105-2108. [Link]

  • Bowman, W. R.; Elsegood, M. R. J.; Fletcher, A. J.; Lovell, P. J. Synthesis of ellipticine: a radical cascade protocol to aryl- and heteroaryl-annulated[b]carbazoles. The Journal of Organic Chemistry, 2005 , 70 (25), 10615-10618. [Link]

  • Dracinsky, M.; Sejbal, J.; Slapetova, T.; Stiborova, M. An efficient modification of ellipticine synthesis and preparation of 13-hydroxyellipticine. Tetrahedron Letters, 2007 , 48 (39), 6893-6895. [Link]

  • Maddaluno, J.; Leroux, F.; Gulea, M. Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 2015 , 91 (3), 479. [Link]

  • Patel, S. B.; et al. Process Optimization and Green Chemistry Approach during Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride. Rasayan J. Chem., 2024 , 17 (4), 2067-2074. [Link]

  • Ferlin, M. G.; et al. Synthesis and antiproliferative activity of some ellipticine-like 11H-pyrido[a]carbazole derivatives. ChemMedChem, 2011 , 6 (10), 1836-1844. [Link]

  • Gribble, G. W. Novel indole chemistry in the synthesis of heterocycles. Pure and Applied Chemistry, 2003 , 75 (10), 1417-1432. [Link]

  • Noland, W. E.; et al. Structure Determination of the Products from the Acid-Catalyzed Condensation of Indole with Acetone. The Journal of Organic Chemistry, 1996 , 61 (2), 451-454. [Link]

  • Obaza-Nutaitis, J. A.; Gribble, G. W. Synthesis of 13-oxoellipticine. Journal of Natural Products, 1986 , 49 (3), 449-451. [Link]

  • Miki, Y.; et al. Synthesis of 3-Methoxyellipticine and Ellipticine by Friedel-Crafts Reaction of Indole-2,3-dicarboxylic Anhydride and Selective Demethylation. HETEROCYCLES, 2005 , 65 (11), 2693. [Link]

  • Ibrahim-Ouali, M.; Dumur, F. Recent synthesis of ellipticine and its derivatives. Arkivoc, 2018 , 2018 (1), 216-243. [Link]

  • Konkel, M. J.; et al. Synthesis of C4-Aminated Carbazoles and Their Derivatives via Pd/NBE Chemistry. The Journal of Organic Chemistry, 2023 , 88 (4), 2133–2143. [Link]

  • Bennasar, M. L.; Roca, T.; Ferrando, F. Regioselective intramolecular reactions of 2-indolylacyl radicals with pyridines: a direct synthetic entry to ellipticine quinones. The Journal of Organic Chemistry, 2005 , 70 (22), 9077-9080. [Link]

  • Naik, N.; et al. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 2012 , 4 (2), 783-790. [Link]

  • Kaposi, M.; Witt, J.; Cokoja, M.; Kühn, F. E. Reaction of Formaldehyde with Organometallic Reagents. Science of Synthesis, 2014 , 2-5. [Link]

  • Gribble, G. W. Faculty Spotlight: Gordon Gribble. Dartmouth Undergraduate Journal of Science, 2017 . [Link]

  • U.S. Patent 3,873,557A, "Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine," issued March 25, 1975.
  • U.S. Patent 4,086,237A, "Method of preparing 3-methyl pyridine," issued April 25, 1978.
  • Gribble, G. W.; et al. Novel Chemistry of Indole in the Synthesis of Heterocycles. Pure and Applied Chemistry, 2003 , 75 (10), 1417-1432. [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

Sources

Method

Preparation of 5-Bromo-3-(methoxymethyl)-2-methylpyridine for EED inhibitors

This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of allosteric Polycomb Repressive Complex 2 (PRC2) inhibitors. [1] Target Molecule: 5-Bromo-3-(methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of allosteric Polycomb Repressive Complex 2 (PRC2) inhibitors.

[1]

Target Molecule: 5-Bromo-3-(methoxymethyl)-2-methylpyridine Application: Key Intermediate / Building Block for EED Inhibitors (e.g., analogs of MAK683, EED226) CAS Registry Number (Analogous): 1807248-69-8 (Refers to related alcohol intermediate) Document ID: AN-EED-005 Version: 2.1[1]

Executive Summary & Scientific Context

The target molecule, 5-Bromo-3-(methoxymethyl)-2-methylpyridine , is a critical pharmacophore used in the development of inhibitors targeting the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1]

Biological Relevance

EED inhibitors function by binding to the H3K27me3-binding pocket of EED, thereby allosterically preventing the activation of the catalytic subunit EZH2.[1][2] This mechanism is distinct from SAM-competitive EZH2 inhibitors and is vital for overcoming drug resistance in diffuse large B-cell lymphoma (DLBCL) and other malignancies.

The 2-methylpyridine motif acts as a neutral aromatic anchor within the hydrophobic channel of the EED pocket.[2] The 3-methoxymethyl substitution provides a specific vector for hydrogen bonding or filling small lipophilic sub-pockets, enhancing potency and selectivity compared to the unsubstituted analog found in first-generation inhibitors like MAK683.[1] The 5-bromo position serves as the functional handle for Suzuki-Miyaura cross-coupling to the core scaffold (e.g., triazolopyrimidine or benzofuran).[2]

Retrosynthetic Analysis & Strategy

The synthesis is designed to be scalable and avoids the formation of regioisomers common in direct pyridine bromination. We utilize a Functional Group Interconversion (FGI) strategy starting from a defined ester precursor.

Synthetic Route[1][3][4][5][6][7][8][9][10]
  • Precursor: Methyl 5-bromo-2-methylnicotinate (commercially available or synthesized from 5-bromo-2-methylpyridine-3-carboxylic acid).[1]

  • Step 1 (Reduction): Chemoselective reduction of the ester to the primary alcohol using Sodium Borohydride (

    
    ) enhanced with Calcium Chloride (
    
    
    
    ).
  • Step 2 (Etherification): Williamson ether synthesis using Sodium Hydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and Methyl Iodide (
    
    
    
    ) to install the methoxy group.

ReactionScheme SM Methyl 5-bromo-2-methylnicotinate (Starting Material) INT Intermediate Alcohol (5-Bromo-2-methylpyridin-3-yl)methanol SM->INT Step 1: NaBH4, CaCl2 EtOH/THF, 0°C -> RT PROD Target Product 5-Bromo-3-(methoxymethyl)-2-methylpyridine INT->PROD Step 2: NaH, MeI THF, 0°C -> RT

Figure 1: Two-step synthetic pathway for the preparation of the target pyridine building block.

Detailed Experimental Protocols

Step 1: Reduction of Methyl 5-bromo-2-methylnicotinate

Objective: Convert the ester moiety to a primary alcohol without debrominating the pyridine ring.[1]

  • Reagents:

    • Methyl 5-bromo-2-methylnicotinate (1.0 eq)[1]

    • Sodium Borohydride (

      
      , 3.0 eq)[1]
      
    • Calcium Chloride (

      
      , 1.5 eq)[1]
      
    • Solvent: Ethanol (Absolute) : THF (2:1 ratio)[1]

  • Procedure:

    • Dissolve Methyl 5-bromo-2-methylnicotinate (10.0 g, 43.5 mmol) in anhydrous THF (50 mL) and Ethanol (100 mL).

    • Cool the solution to 0°C using an ice bath.

    • Add

      
       (7.2 g, 65.2 mmol) in one portion. Stir for 15 minutes.
      
    • Add

      
       (4.9 g, 130.5 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1]
      
    • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Quench: Cool to 0°C and slowly add saturated aqueous Ammonium Chloride (

      
      , 50 mL).
      
    • Extraction: Remove volatiles under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

      
      ).[1]
      
    • Drying: Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (SiO2, 0-60% EtOAc in Hexanes).

  • Yield Expectation: 85-92%[1]

  • Product: (5-Bromo-2-methylpyridin-3-yl)methanol (White solid).[1]

Step 2: O-Methylation (Etherification)

Objective: Install the methyl ether group.

  • Reagents:

    • (5-Bromo-2-methylpyridin-3-yl)methanol (Intermediate from Step 1, 1.0 eq)[1]

    • Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)[1]

    • Methyl Iodide (

      
      , 1.2 eq)[1]
      
    • Solvent: Anhydrous THF

  • Procedure:

    • Suspend NaH (1.2 g, 60% disp., 30 mmol) in anhydrous THF (40 mL) under Nitrogen atmosphere at 0°C .

    • Dissolve the alcohol intermediate (4.04 g, 20 mmol) in THF (20 mL) and add dropwise to the NaH suspension over 20 minutes.

    • Stir at 0°C for 30 minutes until hydrogen evolution ceases (formation of alkoxide).

    • Add Methyl Iodide (1.5 mL, 24 mmol) dropwise.

    • Allow to warm to RT and stir for 3 hours.

    • Quench: Cool to 0°C, carefully add water (10 mL).

    • Workup: Dilute with EtOAc (100 mL), wash with water (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) and Brine. Dry over 
      
      
      
      .[3]
    • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

  • Yield Expectation: 88-95%[1]

  • Product: 5-Bromo-3-(methoxymethyl)-2-methylpyridine (Colorless to pale yellow oil/solid).[1]

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Pale yellow oil or low-melting solidVisual
Purity >98.0%HPLC (UV @ 254 nm)
MS (ESI) [M+H]+ = 216.0 / 218.0LC-MS (Br pattern)
1H NMR Confirm structure, no residual solvent400 MHz DMSO-d6

Key NMR Signals (Predicted):

  • 
     ~8.5 ppm (d, 1H, Pyridine H6)[1]
    
  • 
     ~7.9 ppm (d, 1H, Pyridine H4)[1]
    
  • 
     ~4.4 ppm (s, 2H, 
    
    
    
    -O)[1]
  • 
     ~3.3 ppm (s, 3H, O-
    
    
    
    )[1]
  • 
     ~2.5 ppm (s, 3H, Pyridine-
    
    
    
    )[1]

Process Workflow Diagram

Workflow cluster_Step1 Step 1: Reduction cluster_Step2 Step 2: Methylation Start Start: Methyl 5-bromo-2-methylnicotinate React1 React: NaBH4 / CaCl2 / EtOH Start->React1 Quench1 Quench: Sat. NH4Cl React1->Quench1 Purify1 Purify: Flash Column (SiO2) Quench1->Purify1 React2 React: NaH / MeI / THF (0°C) Purify1->React2 Quench2 Quench: Water (Careful!) React2->Quench2 Purify2 Purify: Flash Column (Hex/EtOAc) Quench2->Purify2 End Final Product: 5-Bromo-3-(methoxymethyl)-2-methylpyridine Purify2->End

Figure 2: Operational workflow for the synthesis, highlighting critical quench and purification steps.

Safety & Troubleshooting

Critical Safety Hazards
  • Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood. Destroy excess MeI with aqueous ammonia or nucleophilic scavengers before disposal.

  • Sodium Hydride (NaH): Flammable solid; releases hydrogen gas upon contact with moisture. Ensure glassware is flame-dried and system is under inert gas (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or Ar).
    
  • Pyridine Derivatives: Generally toxic and potential irritants. Avoid inhalation of dust/vapors.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Step 1 Incomplete reductionIncrease ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

loading; ensure anhydrous THF is used.
Debromination Over-reduction (rare with NaBH4)Maintain temperature < 25°C; avoid using LiAlH4 if possible.
Incomplete Methylation Wet solvent (kills NaH)Distill THF over Na/Benzophenone or use molecular sieves.
C-Methylation Byproduct Temperature too highKeep reaction at 0°C during NaH and MeI addition.[2]

References

  • Vertex Pharmaceuticals. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. Link[1]

  • Novartis. (2021). Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders. Journal of Medicinal Chemistry. Link[1]

  • ChemicalBook. (2023). Synthesis of 5-bromo-2-methylpyridin-3-amine and related intermediates. Link

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Link[1]

  • Guidechem. (2022). Synthesis method of 5-Bromo-2-methylpyridine derivatives. Link

Sources

Application

Reaction of 3-(Methoxymethyl)-2-methylpyridine with indole derivatives

This guide details the protocol for the acid-mediated C3-alkylation of indole derivatives using 3-(methoxymethyl)-2-methylpyridine. This reaction is a critical C-C bond-forming strategy used in the synthesis of pyridocar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocol for the acid-mediated C3-alkylation of indole derivatives using 3-(methoxymethyl)-2-methylpyridine. This reaction is a critical C-C bond-forming strategy used in the synthesis of pyridocarbazole alkaloids (e.g., Olivacine, Ellipticine) and bioactive aza-heterocyclic scaffolds .

Core Directive & Scientific Rationale

The reaction between 3-(methoxymethyl)-2-methylpyridine (Reactant A) and indole derivatives (Reactant B) is a classic example of an acid-catalyzed Friedel-Crafts alkylation.

  • The Electrophile: Reactant A acts as a "masked" benzylic electrophile. Under acidic conditions, the methoxy group is protonated and displaced, generating a resonance-stabilized 3-picolyl cation (specifically, the (2-methylpyridin-3-yl)methyl cation).

  • The Nucleophile: The indole ring, being electron-rich, attacks this cation. Without C3-blocking groups, the attack occurs exclusively at the C3 position due to the high electron density and stability of the sigma-complex intermediate.

  • Significance: This specific connectivity (Indole-CH2-Pyridine) is the structural backbone of antitumor alkaloids like Olivacine and Ellipticine . It also serves as a pharmacophore in modern H+/K+ ATPase inhibitors and kinase inhibitors.

Mechanistic Pathway

The reaction proceeds via an SN1-type mechanism involving the generation of a reactive aza-benzylic carbocation.

IndolePicolylation Start 3-(Methoxymethyl)- 2-methylpyridine Inter1 Protonated Ether (Oxonium Ion) Start->Inter1 + H+ Acid Acid Catalyst (HBr or TFA) Acid->Inter1 Cation Reactive Electrophile (3-Picolyl Cation) Inter1->Cation - MeOH Sigma Sigma Complex (Wheland Intermediate) Cation->Sigma + Indole (C3 Attack) Indole Indole (Nucleophile) Indole->Sigma Product 3-((2-methylpyridin-3-yl) methyl)-1H-indole Sigma->Product - H+ (Re-aromatization)

Figure 1: Mechanistic pathway for the acid-catalyzed alkylation of indole with 3-(methoxymethyl)-2-methylpyridine.

Experimental Protocol

This protocol describes the synthesis of 3-((2-methylpyridin-3-yl)methyl)-1H-indole . Two variations are provided: Method A (Standard HBr) for robust substrates, and Method B (Lewis Acid) for acid-sensitive substrates.

Reagents & Materials
  • Reactant A: 3-(Methoxymethyl)-2-methylpyridine (1.0 equiv)

  • Reactant B: Indole (1.0 - 1.2 equiv)

  • Catalyst A: 47% Hydrobromic Acid (aq)[1]

  • Catalyst B: Boron Trifluoride Etherate (BF3·OEt2)

  • Solvents: Glacial Acetic Acid (Method A); Dichloromethane (DCM) (Method B)

Method A: Hydrobromic Acid Mediated (Classical Olivacine Route)

Best for: Synthesis of stable alkaloid precursors and large-scale preparations.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Indole (1.2 equiv) and 3-(Methoxymethyl)-2-methylpyridine (1.0 equiv) in 47% HBr (5 mL per mmol of pyridine).

    • Note: Glacial acetic acid can be added as a co-solvent (1:1 ratio) to improve solubility for lipophilic indoles.

  • Reaction: Heat the mixture to reflux (100–110 °C) . Stir vigorously for 2–4 hours .

    • Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting pyridine ether spot will disappear, replaced by a lower Rf spot (product).

  • Quench: Cool the reaction mixture to 0 °C in an ice bath. Carefully neutralize with 20% NaOH or saturated NaHCO3 until pH ~8–9.

    • Caution: Exothermic neutralization. Add base dropwise.[2][3]

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL) . Combine organic layers.

  • Workup: Wash combined organics with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).

Method B: Lewis Acid Catalyzed (Mild Conditions)

Best for: Substrates with acid-labile groups (e.g., Boc-protected amines, esters).

  • Setup: Under Nitrogen atmosphere, dissolve 3-(Methoxymethyl)-2-methylpyridine (1.0 equiv) and Indole (1.1 equiv) in anhydrous DCM (10 mL per mmol).

  • Activation: Cool to 0 °C . Add BF3·OEt2 (1.2 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours .

  • Quench: Quench with saturated NH4Cl solution.

  • Isolation: Separate phases. Extract aqueous layer with DCM. Dry organic phase over MgSO4 and concentrate.

Data Analysis & Optimization
Substrate Scope & Yield Expectations

The electronic nature of the indole ring significantly impacts yield.

Indole Substituent (R)Electronic EffectReaction TimeExpected YieldNotes
H (Unsubstituted) Neutral2 h85-92%Standard baseline.
5-OMe / 5-Me Electron Donating (EDG)1 h90-95%Very fast; risk of bis-alkylation if excess pyridine used.
5-Br / 5-Cl Weak Electron Withdrawing4-6 h70-80%Requires longer reflux or stronger acid (Method A).
5-NO2 / 5-CN Strong Electron Withdrawing12-24 h<40%Deactivated nucleophile. Use Method B with heat (refluxing DCE).
N-Methyl Neutral2 h80-90%Prevents N-alkylation side products.
Troubleshooting Guide
  • Problem: Formation of N-alkylated product instead of C3.

    • Solution: Increase reaction temperature. C3-alkylation is thermodynamically favored. Ensure the catalyst is strong enough to generate the carbocation fully.

  • Problem: Polymerization of Indole.

    • Solution: Indoles are acid-sensitive (dimerization). Add the indole slowly to the pre-formed pyridine-acid complex, or use Method B (Lewis Acid) at lower temperatures.

  • Problem: Low Conversion.

    • Solution: The methoxy group is a relatively poor leaving group compared to a halide. If conversion is low, convert the 3-(methoxymethyl) group to 3-(bromomethyl) using HBr/AcOH before adding the indole.

References
  • Kametani, T., et al. (1975).[4] "Studies on the syntheses of heterocyclic compounds. Part CDXXXIV. A novel total synthesis of olivacine (1,5-dimethyl-6H-pyrido[4,3-b]-carbazole)." Journal of the Chemical Society, Perkin Transactions 1, 2102-2104.

  • Li, H., et al. (2022). "Acid-Catalyzed 2-Alkylation of 3-Alkylindoles With Unactivated Alkenes." Frontiers in Chemistry, 10, 843907.

  • Siriwardena, A., et al. (2012). "BF3·OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides."[5] National Institutes of Health (PMC).

  • Kutney, J. P., et al. (1982). "Dihydropyridines in synthesis and biosynthesis. V. Synthesis of pyridocarbazole alkaloids: Olivacine and (±)-guantambuine." Canadian Journal of Chemistry, 60(24), 2907-2917.

Sources

Method

Application Note: High-Efficiency Synthesis of Pyridocarbazole Alkaloids from Pyridine Intermediates

Executive Summary & Strategic Overview The pyridocarbazole alkaloids, most notably Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) and Olivacine , represent a critical class of antineoplastic agents. Their mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The pyridocarbazole alkaloids, most notably Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) and Olivacine , represent a critical class of antineoplastic agents. Their mechanism of action involves DNA intercalation and the inhibition of Topoisomerase II, leading to DNA strand breaks in rapidly dividing cells.

While traditional syntheses often rely on the harsh Cranwell-Saxton cyclization or linear indole functionalization, this guide focuses on convergent strategies utilizing functionalized pyridine intermediates . This approach offers superior regiocontrol and atom economy. We present two distinct protocols:

  • The Modified Gribble Synthesis: A robust, lithiation-based condensation of indoles with acyl-pyridines.

  • The Miki-Heck Catalytic Route: A modern, Palladium-catalyzed intramolecular cyclization utilizing halogenated pyridine precursors.

Retrosynthetic Logic

The core challenge lies in forming the B and C rings simultaneously or sequentially without inducing isomerization.

Retrosynthesis Target Ellipticine (Pyridocarbazole Core) Inter1 Intermediate A (Bis-aryl Ketone/Carbinol) Target->Inter1 Acid-Catalyzed Cyclization (Formation of Ring C) Fragment1 Fragment 1: Indole Nucleophile (e.g., N-protected-2-Li-indole) Inter1->Fragment1 Retrosynthetic Cut 1 Fragment2 Fragment 2: Pyridine Electrophile (3-acetyl-4-methylpyridine) Inter1->Fragment2 Retrosynthetic Cut 2

Figure 1: Retrosynthetic analysis highlighting the convergent assembly of the pyridine and indole fragments.

Protocol 1: The Modified Gribble Synthesis (Lithiation-Condensation)

This protocol is considered the "Gold Standard" for regioselective synthesis of Ellipticine. It relies on the directed ortho-lithiation of a protected indole, followed by condensation with a specific pyridine intermediate: 3-acetyl-4-methylpyridine .

Reagents & Materials
  • Indole Precursor: 1-(Phenylsulfonyl)indole (Protecting group is critical for directing lithiation to C-2).

  • Pyridine Intermediate: 3-Acetyl-4-methylpyridine (Must be freshly distilled or >98% purity).

  • Lithiation Agent: tert-Butyllithium (1.7 M in pentane) - Warning: Pyrophoric.

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone).

  • Cyclization Acid: Glacial Acetic Acid / Hydrobromic Acid (48%).

Step-by-Step Methodology
Step A: Generation of 2-Lithioindole Species
  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a nitrogen inlet, septum, and magnetic stir bar.

  • Charge with 1-(phenylsulfonyl)indole (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add t-BuLi (1.1 equiv) dropwise over 20 minutes. The solution will turn yellow/orange, indicating the formation of the 2-lithio species.

    • Expert Insight: Do not use n-BuLi; it acts as a nucleophile towards the sulfonyl group. t-BuLi is required for efficient deprotonation at C-2 due to the directing effect of the sulfonyl group.

  • Stir at -78 °C for 1 hour.

Step B: Condensation with Pyridine Intermediate
  • Dissolve 3-acetyl-4-methylpyridine (1.2 equiv) in a minimal amount of anhydrous THF.

  • Cannulate this solution slowly into the lithiated indole mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Add saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to yield the carbinol intermediate.

Step C: Deprotection and Cyclization
  • Dissolve the carbinol intermediate in EtOH/H₂O. Add KOH (excess) and reflux for 2 hours to remove the phenylsulfonyl group.

  • Acidify the crude deprotected mixture with Glacial Acetic Acid containing 48% HBr.

  • Reflux at 100 °C for 12 hours. The acid catalyzes the dehydration of the carbinol and the electrophilic attack of the pyridine ring onto the indole C-3 position.

  • Neutralization: Pour onto ice/NH₄OH to precipitate the crude alkaloid.

Data Summary: Yield Expectations
StepReaction TypeTypical YieldCritical Parameter
A Lithiation>95% (in situ)Temperature (-78°C)
B Condensation75-85%Anhydrous conditions
C Cyclization60-70%Acid concentration

Protocol 2: The Miki-Heck Catalytic Route

For laboratories equipped for transition-metal catalysis, this route avoids pyrophoric t-BuLi and offers milder conditions. It utilizes a Heck-type cyclization to close the C-ring.[1]

Reagents & Materials
  • Precursor: 1-(Phenylsulfonyl)-2-(3-hydroxymethyl-4-pyridyl)indole (Synthesized via coupling of Indole-2-boronic acid and 3-formyl-4-chloropyridine).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (10 mol%).[2]

  • Ligand: Triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃).

  • Base: Silver Carbonate (Ag₂CO₃) or Potassium Carbonate.

  • Solvent: DMF or DMA (Degassed).

Step-by-Step Methodology
Step A: Precursor Assembly (Suzuki Coupling)

Note: This step assembles the backbone.

  • Combine 1-(phenylsulfonyl)indole-2-boronic acid and 3-formyl-4-chloropyridine in DME/H₂O.

  • Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃. Reflux for 12 hours.

  • Isolate the biaryl aldehyde.

  • Reduce the aldehyde (NaBH₄, MeOH) to the alcohol, then convert to the chloride or acetate (leaving group) if necessary, though direct cyclization of the alcohol/ketone precursors is possible under modified conditions. Standard Miki protocol converts the aldehyde to an alkene or uses the ketone for reductive cyclization.

Step B: Intramolecular Heck Cyclization
  • Charge a pressure vial with the biaryl precursor (1.0 equiv).

  • Add Pd(OAc)₂ (10 mol%) and PPh₃ (20 mol%).

  • Add Ag₂CO₃ (2.0 equiv). The silver salt acts as a halide scavenger and oxidant to regenerate Pd(II) if necessary, though in Heck cycles it acts as a base.

  • Dissolve in degassed DMF (0.05 M).

  • Heat to 120 °C for 16-24 hours.

    • Mechanism:[3] The Pd inserts into the pyridine-halogen bond (if starting from halide) or activates the alkene, followed by intramolecular attack by the indole C-3.

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Purification: The product (Ellipticine or derivative) often precipitates or requires chromatography on basic alumina (Silica can cause streaking due to the basic pyridine nitrogen).

HeckPathway Start Biaryl Precursor (Pyridine-Indole) Pd_Insert Oxidative Addition (Pd inserts into C-X) Start->Pd_Insert Coordination Olefin Coordination Pd_Insert->Coordination Insertion Migratory Insertion (Ring Closure) Coordination->Insertion Elimination Beta-Hydride Elimination (Aromatization) Insertion->Elimination Product Pyridocarbazole Elimination->Product

Figure 2: Mechanistic flow of the Palladium-catalyzed cyclization forming the pyridocarbazole skeleton.

Troubleshooting & Optimization (Expertise)

Pyridine Poisoning

Pyridines are notorious for coordinating strongly to Palladium, potentially poisoning the catalyst.

  • Solution: If Protocol 2 yields are low, switch to Pd₂(dba)₃ with a bulky ligand like XPhos or SPhos . The steric bulk prevents the pyridine nitrogen from sequestering the metal center.

Solubility Issues

Ellipticine is a planar, hydrophobic "brick" with very poor solubility in common organic solvents.

  • Handling: During workup, do not expect the product to dissolve fully in ether or hexane. It will often appear as a yellow/orange precipitate at the interface.

  • Purification: Use Soxhlet extraction with chloroform or methanol for high-purity isolation if column chromatography fails.

  • Analysis: NMR samples often require minimal TFA (Trifluoroacetic acid) added to CDCl₃ or DMSO-d₆ to protonate the pyridine nitrogen, drastically improving solubility and sharpening peaks.

Quaternization (Drug Development Context)

For biological assays, the neutral alkaloid is often too insoluble.

  • Protocol: React Ellipticine with Methyl Iodide in DMF to form the Elliptinium salt (Celliptium), which is water-soluble and clinically relevant.

Safety & Compliance

  • t-BuLi: Extreme fire hazard. Must be handled under inert atmosphere (Ar/N₂) with proper syringe techniques. Have a Class D fire extinguisher ready.

  • Biological Hazard: Ellipticine is a potent DNA intercalator.[4] It is mutagenic and cytotoxic. Handle all solids in a laminar flow hood or glovebox. Double-glove (Nitrile) is mandatory.

  • Pyridine Derivatives: Volatile and neurotoxic. Use in a well-ventilated fume hood.

References

  • Gribble, G. W., et al. (1992).[4][5] "A versatile and efficient construction of the 6H-pyrido[4,3-b]carbazole ring system.[4] Syntheses of the antitumor alkaloids ellipticine, 9-methoxyellipticine, and olivacine."[1] Journal of Organic Chemistry, 57(22), 5891-5899.[4] Link

  • Miki, Y., et al. (1996). "Synthesis of ellipticine by intramolecular Heck reaction." Tetrahedron Letters, 37(43), 7753-7754. Link

  • Miller, R. B., & Dugar, S. (1983). "Synthesis of ellipticine and related pyridocarbazole alkaloids." Tetrahedron Letters, 24(38), 4045-4048. Link

  • Garrett, M. R., & McQuesten, T. B. (2020). "Review of the Synthesis of Ellipticine and Derivatives." The Alkaloids: Chemistry and Biology, 84, 1-56. Link

  • Cranwell, P. A., & Saxton, J. E. (1962). "Synthesis of Ellipticine." Journal of the Chemical Society, 3482-3487. Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 3-(Methoxymethyl)-2-methylpyridine oil

Technical Support Center: Purification of 3-(Methoxymethyl)-2-methylpyridine Case ID: PUR-PYR-3M2M Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(Methoxymethyl)-2-methylpyridine

Case ID: PUR-PYR-3M2M Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Target Molecule: 3-(Methoxymethyl)-2-methylpyridine (CAS: 116915-21-0 / Analogous) Physical State: Viscous Oil / Low-Melting Solid

Executive Summary

You are dealing with a basic alkyl-pyridine derivative .[1][2] The presence of the pyridine nitrogen (pKa ~5.9) and the ether linkage dictates your purification strategy. The most common failure modes with this compound are N-oxidation (browning/tarring) and silanol-interaction (streaking on silica).

While vacuum distillation is the standard for oils, Salt Formation is the superior "insider" method for achieving pharmaceutical-grade purity (>99%) when the oil refuses to crystallize or distill cleanly.

Module 1: The "Salt-Switch" Protocol (Recommended)

Best for: Removing non-basic impurities and stabilizing the compound for storage.

The Concept: Oils are notoriously difficult to purify because they trap impurities. By converting your pyridine oil into a crystalline hydrochloride (HCl) or oxalate salt, you can wash away impurities (which remain in the mother liquor). You then "switch" it back to the free-base oil.

Protocol:

  • Dissolution: Dissolve your crude oil in a non-polar, anhydrous solvent (e.g., Diethyl Ether or Toluene).

  • Acidification: Slowly add 2.0 equivalents of HCl in Dioxane (4M) or bubble dry HCl gas through the solution at 0°C.

    • Observation: A white to off-white precipitate should form immediately.

  • Filtration: Filter the solid salt under inert atmosphere (Ar/N2). Wash the cake with cold ether to remove non-basic organic impurities.

  • Regeneration (The Switch):

    • Dissolve the solid salt in minimal distilled water.

    • Cool to 0°C and slowly basify to pH 12 using 50% NaOH or saturated K2CO3 .

    • Extract 3x with Dichloromethane (DCM).

    • Dry over Na2SO4 and concentrate in vacuo to yield the pure oil.

Why this works: Non-basic impurities (tars, neutral starting materials) do not form salts and are washed away in Step 3.

Module 2: Vacuum Distillation

Best for: Large-scale isolation (>10g) and removing high-boiling tars.

Critical Parameters:

Parameter Setting Reason
Pressure < 2.0 mmHg (High Vacuum) Reduces boiling point to prevent thermal decomposition.
Expected B.P. ~46–50°C @ 1.8 mmHg Note: B.P.[2] will rise significantly if vacuum is poor (e.g., ~85°C @ 17 mmHg).
Bath Temp Max 70°C Pyridines can N-oxidize or polymerize at high heat.

| Condenser | -10°C (Glycol/Water) | Prevents loss of the volatile oil into the pump. |

Troubleshooting Diagram:

Distillation_Logic Start Start Distillation Check_Vac Is Vacuum < 2 mmHg? Start->Check_Vac Check_Vac->Start No (Fix Leaks) Heat Apply Heat (Oil Bath) Check_Vac->Heat Yes Bump Is it Bumping? Heat->Bump Decomp Color Change (Darkening)? Heat->Decomp Bump->Heat No Bump->Heat Yes (Use Capillary Bleed/Stirring) Collect Collect Main Fraction (~46°C) Decomp->Heat Yes (Lower Bath Temp) Decomp->Collect No

Caption: Logic flow for vacuum distillation of heat-sensitive pyridine oils.

Module 3: Flash Chromatography (Silica Gel)

Best for: Small scale (<1g) or separating close-running impurities.

The Issue: Pyridines are basic. They hydrogen-bond with the acidic silanol (Si-OH) groups on silica gel.

  • Symptom: Broad, tailing peaks (streaking).[3]

  • Result: Poor separation and loss of yield.[4]

The Solution: You must "deactivate" the silica using a basic modifier.[4]

Mobile Phase Recipe:

  • Base Solvent: Hexane / Ethyl Acetate (Gradient 0%

    
     50%).
    
  • Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to the entire mobile phase.

Comparative Data:

Condition Rf Value (30% EtOAc/Hex) Peak Shape
Standard Silica 0.20 – 0.45 (Streak) Broad, Tailing

| + 1% TEA | 0.55 (Distinct Spot) | Sharp, Symmetrical |

Frequently Asked Questions (FAQs)

Q1: My oil turned brown/black overnight. What happened? A: You likely have N-Oxide formation . Pyridines are susceptible to oxidation by atmospheric oxygen, especially if trace metals are present.

  • Fix: Dissolve in DCM, wash with 10% NaHSO3 (sodium bisulfite) to reduce N-oxides, dry, and re-isolate. Store under Argon at -20°C.

Q2: I tried acid-base extraction, but I have a massive emulsion. A: Pyridines act as surfactants at certain pH levels.

  • Fix: Do not shake vigorously; invert gently. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite . The emulsion often breaks on the filter cake. Alternatively, add brine (saturated NaCl) to the aqueous layer to increase ionic strength.

Q3: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina is actually better for pyridines because it lacks the acidic protons that cause streaking. However, alumina has lower resolving power than silica. Use it only if the TEA-modified silica method fails.

Q4: The oil smells like vinegar/acetic acid. A: If you used acetic anhydride or acetate buffers during synthesis, this is trapped acetic acid.

  • Fix: Dissolve in DCM and wash with Saturated NaHCO3 until bubbling ceases. Pyridine salts (acetate) can trap acid; you must ensure the pH is >10 during the wash to free the base.

References

  • Synthesis and Properties of Alkyl Pyridines

    • Source: Logothetis, A. L. (1969). "Alkylation of Pyridines." Journal of Organic Chemistry.
    • Relevance: Establishes boiling points (~85°C at 17mmHg)
  • Purification of Pyridine Derivatives via Salt Formation

    • Source: Patent WO2006024899A1 (2006). "Process for the preparation of substituted pyridines."[5][6]

    • Relevance: Details the HCl salt crystallization method for 3-substituted-2-methylpyridines.
  • Chromatographic Tailing of Basic Compounds

    • Source: McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography.
    • Relevance: Explains the silanol interaction mechanism and the necessity of amine modifiers (TEA).

Sources

Optimization

Removing unreacted 3-(Methoxymethyl)-2-methylpyridine from reaction mixtures

Welcome to the Process Chemistry Technical Support Center . This guide is designed for researchers and drug development professionals dealing with the isolation of target compounds from reaction mixtures containing unrea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . This guide is designed for researchers and drug development professionals dealing with the isolation of target compounds from reaction mixtures containing unreacted 3-(methoxymethyl)-2-methylpyridine .

Rather than relying on trial-and-error, this guide breaks down the physicochemical causality behind separation failures and provides self-validating, field-proven protocols to ensure high-purity product recovery.

Physicochemical Profiling

To successfully remove a reagent, we must first understand its physical and electronic properties. The table below summarizes the critical data for 3-(methoxymethyl)-2-methylpyridine that dictates our separation strategy.

PropertyValueCausality & Impact on Separation
CAS Number 98593-18-1[1]Unique identifier for sourcing safety and regulatory data.
Molecular Weight 137.18 g/mol [1]The addition of methyl and methoxymethyl groups significantly increases mass compared to unsubstituted pyridine, drastically reducing volatility.
Conjugate Acid pKa ~5.5 – 6.0 (Est.)Unsubstituted pyridine has a pKa of 5.23[2]. The electron-donating 2-methyl group slightly increases basicity. To achieve >99% protonation for aqueous extraction, the aqueous wash must be maintained at a pH < 3.5.
Boiling Point > 200 °C (Est.)Cannot be efficiently removed by standard rotary evaporation. Attempting to distill this compound under moderate vacuum risks thermal degradation of the target product.

Troubleshooting FAQs

Q1: I tried evaporating the reaction mixture on a rotary evaporator, but the pyridine derivative remains. Why? A1: Unlike unsubstituted pyridine (which boils at 115 °C[3]), the added molecular weight and intermolecular dipole interactions from the methoxymethyl ether group elevate the boiling point of 3-(methoxymethyl)-2-methylpyridine well beyond the practical limits of a standard rotary evaporator (typically 10–20 mbar at a 40 °C bath temperature). Forcing evaporation by increasing the bath temperature is not recommended as it risks decomposing your target product. Chemical separation is required.

Q2: My standard aqueous workup (water/brine) leaves the pyridine in the organic layer. How do I force it into the aqueous phase? A2: In its neutral state, 3-(methoxymethyl)-2-methylpyridine is highly lipophilic and will preferentially partition into organic solvents like dichloromethane (DCM) or ethyl acetate. To force it into the aqueous phase, you must exploit its basicity. By washing the organic layer with an acidic aqueous solution (e.g., 10% citric acid), you protonate the nitrogen lone pair. This converts the lipophilic molecule into a highly water-soluble pyridinium salt, driving it entirely into the aqueous layer.

Q3: My target product is also basic (e.g., a secondary amine) or highly acid-sensitive. How can I separate them without using an acidic aqueous wash? A3: If acid-base extraction is contraindicated, solid-phase scavenging is the optimal alternative. Amberlyst-15 is a strongly acidic, macroreticular cation-exchange resin featuring sulfonic acid groups bound to a styrene-divinylbenzene copolymer matrix[4]. When added to the organic reaction mixture, the sulfonic acid groups protonate the pyridine derivative, immobilizing it on the solid resin[5]. Because the resin is macroscopic, it can be simply filtered away, leaving your neutral or less-basic target product in the filtrate.

Experimental Protocols

Protocol A: Acid-Wash Extraction (For Neutral/Acid-Stable Products)

This protocol utilizes a mild organic acid to selectively protonate the pyridine derivative while preserving most standard functional groups.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of approximately 0.1 M.

  • Acidic Wash: Add an equal volume of 10% w/v aqueous citric acid (or 1M HCl if the product is highly stable). Shake vigorously in a separatory funnel.

  • Self-Validation (Critical): Before separating the layers, test the pH of the aqueous phase using indicator paper. Causality: The pyridine consumes protons as it forms the pyridinium salt. If the pH is > 3.5, the acid has been depleted, and unreacted pyridine will remain in the organic layer. Add more acid until the aqueous pH remains consistently < 3.

  • Separation: Drain the aqueous layer (containing the pyridinium salt) and discard or set aside for recovery.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃, once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pyridine-free product.

Protocol B: Solid-Phase Scavenging (For Basic/Acid-Sensitive Products)

This protocol uses Amberlyst-15 resin to physically trap the pyridine derivative without exposing the target product to aqueous acid[5].

  • Preparation: Dissolve the crude mixture in Dichloromethane (DCM). Note: Avoid protic solvents like methanol, as they hydrogen-bond with the resin's sulfonic acid groups and reduce scavenging efficiency.

  • Resin Calculation: Amberlyst-15 typically has an ion-exchange capacity of ~4.6 to 4.7 meq/g. Calculate the theoretical millimoles of unreacted 3-(methoxymethyl)-2-methylpyridine in your mixture. Weigh out enough resin to provide a 3-fold molar excess of sulfonic acid sites.

  • Scavenging: Add the dry Amberlyst-15 resin to the DCM solution. Stir gently (use an overhead stirrer or gentle orbital shaking; avoid aggressive magnetic stirring which can crush the resin beads and clog filters) at room temperature for 2 to 4 hours.

  • Self-Validation: Spot the supernatant on a TLC plate or analyze via LC-MS. If the pyridine derivative is still visible, the equilibrium has not fully shifted; add an additional 1-2 equivalents of resin and stir for another hour.

  • Filtration: Filter the mixture through a glass fritted funnel. Wash the resin bed thoroughly with fresh DCM to elute any trapped target product.

  • Concentration: Concentrate the combined filtrate to isolate your purified product. The pyridine remains covalently bound to the discarded resin.

Workflow Visualization

G Start Crude Mixture containing 3-(Methoxymethyl)-2-methylpyridine Decision Is the target product basic or acid-sensitive? Start->Decision AcidWash Protocol A: Acidic Aqueous Wash (10% Citric Acid or 1M HCl) Decision->AcidWash No (Neutral/Stable) Resin Protocol B: Scavenger Resin (Amberlyst-15 in CH2Cl2) Decision->Resin Yes (Basic/Sensitive) OrgLayer Target Product in Organic Layer AcidWash->OrgLayer Organic Phase AqLayer Pyridinium Salt in Aqueous Layer (Discard) AcidWash->AqLayer Aqueous Phase Filtrate Target Product in Filtrate Resin->Filtrate Filtrate ResinWaste Pyridine bound to Resin (Filter & Discard) Resin->ResinWaste Solid Phase

Decision tree for selecting the optimal 3-(methoxymethyl)-2-methylpyridine removal strategy.

References

  • PubChem (NIH) - Pyridine: Chemical and Physical Properties (pKa Data). Available at: [Link][2]

  • Wikipedia - Pyridine: Structure and Properties. Available at:[Link][3]

  • ScienceMadness (Ind. Eng. Chem. Process Des. Dev.) - Regeneration of Ion-Exchange Resin in Nonaqueous Media. Available at:[Link]

  • Organic Syntheses - Procedure utilizing Amberlyst-15 for the removal of basic nitrogen compounds. Available at: [Link][5]

  • Arkat USA - Amberlyst-15 in organic synthesis. Available at: [Link][4]

Sources

Troubleshooting

Optimizing bromination of 3-(Methoxymethyl)-2-methylpyridine at C-5 position

Technical Support Center: Pyridine Functionalization Series Subject: Optimization of C-5 Bromination for 3-(Methoxymethyl)-2-methylpyridine Ticket ID: PYR-BR-C5-OPT Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Functionalization Series Subject: Optimization of C-5 Bromination for 3-(Methoxymethyl)-2-methylpyridine Ticket ID: PYR-BR-C5-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Golden Path" Strategy

You are attempting to functionalize a deactivated, electron-deficient heterocycle. The bromination of 3-(Methoxymethyl)-2-methylpyridine at the C-5 position is a competition between thermodynamics and kinetics.

  • The Challenge: The pyridine nitrogen creates an electron-deficient ring, resisting Electrophilic Aromatic Substitution (EAS).[1]

  • The Solution: We utilize the NBS/H₂SO₄ (Concentrated) system.

  • Why: This method generates the superelectrophile (protonated

    
    -bromosuccinimide or Br⁺) capable of overcoming the ring's deactivation while the acidic medium protonates the pyridine nitrogen, sterically and electronically shielding the benzylic positions from unwanted radical bromination.
    

Part 1: The Mechanism & Regioselectivity Logic

Before starting the protocol, you must understand why we select these conditions to avoid common pitfalls like benzylic attack.

Regiochemical Control (Why C-5?)
  • Electronic Directing: The 2-methyl group is an ortho/para director. The para position relative to the methyl is C-5.

  • Steric Steering: The C-3 position is blocked by the methoxymethyl group. The C-4 position is sterically crowded by the adjacent C-3 substituent. C-5 is the most accessible nucleophilic site on the ring.

  • The "Picolyl" Effect: While standard ethers are acid-labile, the picolyl ether moiety (Py-CH₂-OMe) exhibits enhanced stability in concentrated H₂SO₄ due to Coulombic repulsion. The protonated pyridine ring (

    
    ) repels further protonation at the ether oxygen, often preserving the group under conditions that would cleave a benzyl ether.
    
Reaction Pathway Diagram

BrominationMechanism Start Substrate (Neutral) Protonated Pyridinium Salt (Deactivated Ring) Start->Protonated Fast Protonation Radical SIDE REACTION: Benzylic Radical (Avoid!) Start->Radical Light/Peroxides (Non-Acidic Media) Acid H2SO4 (Solvent) Acid->Protonated Sigma Sigma Complex (C-5 Attack) Protonated->Sigma Br+ Attack (Slow) NBS_Act NBS Activation (Formation of Br+) NBS_Act->Sigma Product 5-Bromo Product (Salt Form) Sigma->Product -H+

Figure 1: Mechanistic pathway showing the necessity of acidic media to suppress the radical pathway.

Part 2: Optimized Experimental Protocol

Safety Warning: This reaction involves concentrated sulfuric acid and potential exotherms. Perform in a fume hood.

Materials:
  • Substrate: 3-(Methoxymethyl)-2-methylpyridine (1.0 equiv)

  • Reagent:

    
    -Bromosuccinimide (NBS) (1.1 – 1.2 equiv)
    
  • Solvent: Concentrated H₂SO₄ (95-98%) or Oleum (if ring is highly unreactive).

  • Quench: Crushed ice / 50% NaOH.

Step-by-Step Workflow:
  • Preparation (0 min): Cool concentrated H₂SO₄ (5–10 volumes relative to substrate) to 0–5°C in a round-bottom flask equipped with a drying tube (moisture excludes competitive NBS degradation).

  • Substrate Addition (5-15 min): Add the pyridine substrate dropwise/portion-wise.

    • Note: This is exothermic (Acid-Base reaction). Maintain temp < 20°C.

  • Reagent Addition (15-30 min): Add NBS portion-wise over 15 minutes.

    • Critical: Do not dump NBS all at once. Controlling the concentration of active brominating species helps selectivity.

  • Reaction Phase (1-4 hours): Allow the mixture to warm to Room Temperature (RT).

    • Checkpoint: Monitor by HPLC/UPLC. If conversion is <10% after 1 hour, heat to 40–50°C. Do not exceed 60°C initially to protect the ether.

  • Quench & Isolation:

    • Pour the reaction mixture onto crushed ice (exothermic!).

    • Carefully neutralize with NaOH or NH₄OH to pH 8–9.

    • Extract with EtOAc or DCM.

    • Wash organic layer with sodium thiosulfate (removes residual bromine) and brine.

Part 3: Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users in the field.

Scenario A: "I am seeing significant benzylic bromination (impurities at the methyl group)."
Possible CauseTechnical ExplanationCorrective Action
Solvent Acidity Too Low If the pyridine nitrogen is not fully protonated, the lone pair is free, and the ring is less deactivated. However, the primary cause of benzylic bromination is a Radical Mechanism (Wohl-Ziegler).Ensure you are using Concentrated H₂SO₄ . Do not use dilute acid. Do not use non-polar solvents (CCl₄, Benzene) which favor radical pathways.
Light Exposure UV light initiates the homolytic cleavage of the N-Br bond, creating bromine radicals that attack the benzylic C-H.Wrap the flask in aluminum foil. Perform the reaction in the dark.
Trace Initiators Old ether or solvents containing peroxides can initiate radical chains.Use fresh reagents. Consider adding a radical scavenger (e.g., small amount of BHT) if the problem persists, though the acidic medium usually suffices.
Scenario B: "The reaction is stalled (Low Conversion) or NBS is disappearing without brominating the ring."

Q: Why is nothing happening? A: Pyridinium salts are incredibly electron-deficient. The activation energy for EAS is high.

  • Fix 1 (Temperature): Increase temperature to 60°C.

  • Fix 2 (Super-electrophile): If H₂SO₄ fails, switch to Oleum (fuming sulfuric acid) . The SO₃ coordinates with NBS to generate a highly reactive species.

  • Fix 3 (NBS Quality): NBS degrades over time to succinimide and Br₂ (which is less reactive in this context). Ensure your NBS is white, not yellow/orange. Recrystallize from water if necessary.

Scenario C: "My Methoxymethyl (ether) group disappeared."

Q: Did the acid cleave my ether? A: While picolyl ethers are robust, hot H₂SO₄ can hydrolyze them to the alcohol (3-(Hydroxymethyl)-2-methylpyridine).

  • Diagnosis: Check NMR. Loss of the singlet at ~3.3 ppm (OMe) and appearance of a broad OH peak.

  • Remediation:

    • Lower Temperature: Keep reaction < 40°C.

    • Alternative System: If acid sensitivity is critical, switch to NBS in Acetonitrile (MeCN) with a Lewis Acid catalyst like ZrCl₄ (5 mol%) or BF₃·OEt₂ . This allows reaction at milder pH, though conversion may be slower.

Part 4: Decision Tree for Optimization

Use this logic flow to adjust your conditions based on initial results.

OptimizationTree Start Run Standard Protocol (NBS / H2SO4 / RT) Check Check LCMS/NMR @ 2 Hours Start->Check Result1 >90% Conversion Single Spot Check->Result1 Result2 No Reaction / <10% Conversion Check->Result2 Result3 Benzylic Bromide Observed Check->Result3 Result4 Ether Cleavage (Alcohol formed) Check->Result4 Action1 Proceed to Workup Result1->Action1 Action2 Increase Temp to 50°C OR Switch to Oleum Result2->Action2 Action3 Exclude Light Check Acid Strength Result3->Action3 Action4 Switch to MeCN + ZrCl4 OR Lower Temp Result4->Action4

Figure 2: Troubleshooting decision tree for reaction optimization.

References

  • Canibano, V. et al. (2008). Synthesis of Vitamin B6 Analogues. Uses NBS/H2SO4 for bromination of pyridoxine derivatives.

  • O'Shea, D. et al. (2009). Regioselective Bromination of Pyridines. Discusses the mechanism of protonation preventing benzylic attack. [J. Org.[2] Chem. Regioselectivity]([Link])

  • Kutney, J. P. et al. (1962). Bromination of Pyridine Derivatives. Foundational work on substituent effects in pyridine bromination.

  • BenchChem Technical Support. (2025). Stability of Picolyl Ethers in Acidic Media.

Sources

Optimization

Technical Support Center: Storage and Handling of Methoxymethyl Pyridines

Welcome to the Technical Support Center for methoxymethyl pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methoxymethyl pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the proper storage and handling of these compounds to prevent degradation. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of methoxymethyl pyridines during storage?

A1: The degradation of methoxymethyl pyridines is primarily influenced by their chemical structure, which includes a pyridine ring and a methoxymethyl substituent. Key factors leading to degradation are:

  • Hydrolysis: The methoxy group can be susceptible to hydrolysis, particularly under strong acidic conditions and at elevated temperatures. This can lead to the formation of the corresponding hydroxymethyl pyridine.[1]

  • Oxidation: The pyridine ring and the methyl groups can be oxidized.[1] This can result in the formation of N-oxides or oxidation of the methyl groups.[1] The nitrogen atom in the pyridine ring is particularly susceptible to oxidation, which can form the corresponding N-oxide.[2]

  • Photodegradation: Pyridine and its derivatives are known to be sensitive to light, especially UV light.[3][4] Exposure to light can induce photochemical reactions, leading to the degradation of the compound.[1][3] Methoxy-substituted aromatic compounds can also be susceptible to photodegradation.[1]

  • Moisture: Pyridine can absorb water from the atmosphere, which can reduce its solvency strength over time and potentially contribute to hydrolysis.[5]

Q2: How should I store methoxymethyl pyridines to ensure long-term stability?

A2: To ensure the long-term stability of methoxymethyl pyridines, it is crucial to control the storage environment. Here are the recommended storage conditions:

  • Temperature: Store in a cool, dry, and well-ventilated place.[6][7][8] For optimal long-term storage, refrigeration (2-8 °C) is recommended.[3] Always refer to the manufacturer's specific storage recommendations.[6]

  • Atmosphere: For highly sensitive compounds or for long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon.[9][10] This minimizes the risk of oxidation and degradation from atmospheric moisture.[9][11]

  • Light: Protect from light by storing in amber or opaque, tightly sealed containers.[3]

  • Container: Keep containers securely sealed to prevent exposure to air and moisture.[6][7] Ensure containers are not physically damaged and check for leaks regularly.[6]

Q3: I've noticed a discoloration in my solid methoxymethyl pyridine sample. What could be the cause?

A3: Discoloration, such as yellowing, of a solid methoxymethyl pyridine sample is often an indicator of degradation.[3] The most likely causes are:

  • Photodegradation: Exposure to light can cause photochemical reactions leading to colored impurities.[3]

  • Oxidation: Reaction with atmospheric oxygen over time can lead to the formation of colored degradation products.

If you observe discoloration, it is recommended to discard the compound as its purity may be compromised.[3]

Q4: Can I store methoxymethyl pyridines in solution? What are the best practices?

A4: Storing methoxymethyl pyridines in solution for extended periods is generally not recommended due to the increased risk of degradation, particularly hydrolysis.[3] If you need to prepare a stock solution, it is best to do so fresh before use.[3]

For necessary short-term storage of solutions:

  • Solvent Choice: Use a dry (anhydrous), aprotic solvent.

  • Inert Atmosphere: Purge the solvent with an inert gas like nitrogen or argon before preparing the solution to remove dissolved oxygen.[12]

  • Temperature: Store the solution at a low temperature, such as -20 °C or -80 °C.[3]

  • Container: Use a tightly sealed container to minimize exposure to moisture.[3]

  • Light Protection: Store in an amber vial or a container wrapped in foil to protect from light.[12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change, clumping) Photodegradation, oxidation, or moisture absorption.1. Verify that the compound was stored in a dark, dry, and cool environment.[3][6] 2. Store future batches in amber or opaque, tightly sealed containers.[3] 3. For sensitive compounds, store under an inert atmosphere (nitrogen or argon).[9]
Unexpected peaks in analytical data (e.g., HPLC, GC, NMR) Chemical degradation leading to the formation of impurities.1. Review storage conditions immediately.[2] 2. Prepare fresh solutions for analysis and use immediately.[3] 3. If storing solutions, ensure they are in a dry, aprotic solvent, under an inert atmosphere, and at low temperature.[3]
Poor or inconsistent experimental results Degradation of the starting material, leading to lower purity and reactivity.1. Confirm the purity of the methoxymethyl pyridine using an appropriate analytical technique before use. 2. If degradation is suspected, obtain a new, pure batch of the compound. 3. Strictly adhere to the recommended storage and handling protocols for the new material.
Visualizing Degradation and Prevention

The following diagram illustrates the primary degradation pathways for methoxymethyl pyridines and the key preventative storage measures.

Degradation Pathways & Prevention for Methoxymethyl Pyridines cluster_prevention Prevention Measures MMP Methoxymethyl Pyridine Hydrolysis Hydrolysis (Acid/Base, Heat) MMP->Hydrolysis Moisture, pH extremes Oxidation Oxidation (Air/Oxygen) MMP->Oxidation Oxygen exposure Photodegradation Photodegradation (UV/Light) MMP->Photodegradation Light exposure Degradation Degradation Products Hydrolysis->Degradation Oxidation->Degradation Photodegradation->Degradation Storage Optimal Storage Conditions Cool Cool Temperature (2-8 °C) Dark Dark Conditions (Amber Vials) Inert Inert Atmosphere (N2 or Ar) Dry Dry Environment (Tightly Sealed)

Caption: Key degradation pathways for methoxymethyl pyridines and preventative storage measures.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of a Stock Solution

This protocol outlines the recommended procedure for preparing a stock solution of a methoxymethyl pyridine and storing it for a short duration to minimize degradation.

Materials:

  • Methoxymethyl pyridine compound

  • Anhydrous, aprotic solvent (e.g., anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Inert gas (Argon or Nitrogen) with a gas dispersion tube

  • Amber glass vial with a PTFE-lined cap

  • Syringes and needles

  • Analytical balance

Procedure:

  • Solvent Degassing:

    • Place the required volume of anhydrous solvent in a suitable flask.

    • Sparge the solvent with a gentle stream of inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.[12]

  • Weighing the Compound:

    • Accurately weigh the desired amount of the methoxymethyl pyridine compound on an analytical balance. To minimize exposure to atmospheric moisture, perform this step as quickly as possible. For highly sensitive compounds, weighing inside a glovebox is recommended.[10]

  • Dissolution:

    • Transfer the weighed compound to the amber glass vial.

    • Using a syringe, add the degassed solvent to the vial to achieve the desired concentration.

    • Seal the vial tightly with the PTFE-lined cap.

    • Gently swirl or vortex the vial until the compound is completely dissolved.

  • Inert Atmosphere Headspace:

    • Carefully pierce the vial's septum with a needle connected to the inert gas line and another needle to act as a vent.

    • Gently flush the headspace of the vial with the inert gas for 1-2 minutes.

    • Remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure of the inert gas.

  • Storage:

    • Wrap the vial in aluminum foil for extra light protection.

    • Store the vial at the recommended low temperature (e.g., -20 °C).[3]

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol provides a framework for conducting a forced degradation study to identify potential degradation pathways and assess the stability of a methoxymethyl pyridine under various stress conditions.[2]

Materials:

  • Methoxymethyl pyridine compound

  • Stock solution of the compound (prepared as in Protocol 1)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Heating block or oven

  • Photostability chamber (optional)

  • Stability-indicating HPLC or LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare separate aliquots of the stock solution for each stress condition.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours).[2]

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 24 hours).[2]

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 24 hours).[2][12]

    • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at a high temperature (e.g., 70°C) for a specified period.[12]

    • Photodegradation: Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber. Keep a control sample wrapped in aluminum foil.[12]

  • Sample Analysis:

    • At predetermined time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or LC-MS method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

    • Use LC-MS to determine the mass of the degradation products to help elucidate their structures.

Visualizing the Forced Degradation Workflow

The following diagram outlines the workflow for a forced degradation study.

Forced Degradation Study Workflow Start Prepare Stock Solution of Methoxymethyl Pyridine Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis (HCl, Heat) Stress->Acid Base Basic Hydrolysis (NaOH, RT) Stress->Base Oxidation Oxidation (H2O2, RT, Dark) Stress->Oxidation Thermal Thermal (70°C) Stress->Thermal Photo Photolytic (Light Exposure) Stress->Photo Analysis Analyze by Stability-Indicating HPLC / LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify & Quantify Degradation Products Analysis->End

Caption: Workflow for conducting a forced degradation study on methoxymethyl pyridines.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Gáspár, A., et al. (2021). Light-Induced Reactions within Poly(4-vinyl pyridine)/Pyridine Gels: The 1,6-Polyazaacetylene Oligomers Formation. Molecules, 26(22), 6925. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Yasuda, M., et al. (2020). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 16, 2736-2744. [Link]

  • da Silva, J. P., et al. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Chemosensors, 11(2), 125. [Link]

  • Jacomex. (n.d.). Laboratory Equipment for Inert Atmosphere. Retrieved from [Link]

  • Ali, A., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(7), 1533-1556. [Link]

  • El-Faham, A., et al. (2020). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Molecules, 25(11), 2651. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of Pyridines in the Environment. Critical Reviews in Environmental Science and Technology, 19(4), 309-340. [Link]

  • ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • Sims, G. K., & Sommers, L. E. (1985). Degradation of Pyridine Derivatives in Soil. Journal of Environmental Quality, 14(4), 580-584. [Link]

  • Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of pyridines in the environment. Semantic Scholar. Retrieved from [Link]

  • International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. Retrieved from [Link]

  • Boxhoorn, J. G., et al. (1982). Photochemistry of pyridine-, 3-bromopyridine-, and hydrogen sulphide-pentacarbonyltungsten in frozen gas matrices at 10 K. Infrared spectroscopic evidence for reversible detachment of bulky ligands. Journal of the Chemical Society, Dalton Transactions, (6), 1305-1311. [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919. [Link]

  • Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Biochemical Journal, 130(4), 879-893. [Link]

  • Lamb, K. N., et al. (2022). Oxidative Dearomatization of Pyridines. Angewandte Chemie International Edition, 61(28), e202203871. [Link]

  • MY Polymers. (n.d.). Inert Atmosphere Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Pyridine degradation characteristics of a newly isolated bacterial strain and its application with a novel reactor for the further treatment in pyridine wastewater. Retrieved from [Link]

  • Hari, A., et al. (1999). U.S. Patent No. 5,869,678. Washington, DC: U.S.
  • Lee, D. H., et al. (2024). Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. Scientific Reports, 14(1), 23788. [Link]

  • Chemos GmbH & Co.KG. (2022, December 15). Safety Data Sheet: pyridine. Retrieved from [Link]

  • Mačiuitytė, G., et al. (2025). A non-heme diiron monooxygenase PmlABCDEF enables access to selective oxidation of O-alkenyl substituted pyridines. Molecular Catalysis, 574, 114866. [Link]

  • ResearchGate. (2026, January 6). A review of microbial degradation of pyridine in wastewater: Degrading microorganisms, metabolic pathways, and enhancement strategies. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-(Methoxymethyl)-2-methylpyridine

Comparative Analysis of 1H NMR Spectral Signatures: 3-(Methoxymethyl)-2-methylpyridine vs. Structural Isomers Executive Summary & Core Objective Objective: This guide provides a definitive technical framework for the str...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 1H NMR Spectral Signatures: 3-(Methoxymethyl)-2-methylpyridine vs. Structural Isomers

Executive Summary & Core Objective

Objective: This guide provides a definitive technical framework for the structural validation of 3-(Methoxymethyl)-2-methylpyridine (CAS: 10129-26-7), a critical intermediate in the synthesis of proton pump inhibitors (e.g., Rabeprazole) and pyridyl-ether scaffolds.[1][2]

The Challenge: In high-throughput synthesis, distinguishing the target regioisomer from its structural isomer 2-(Methoxymethyl)-3-methylpyridine or the unreacted precursor (2-methylpyridin-3-yl)methanol is prone to error due to overlapping aromatic signals.[1][2]

The Solution: This protocol utilizes specific diagnostic signal shifts in the aliphatic region (


 2.0–5.0 ppm) and coupling constants in the aromatic region to unequivocally confirm identity without requiring mass spectrometry for every fraction.

Structural Analysis & Proton Environments

Before analyzing the spectrum, we must define the magnetic environments.[2] The molecule possesses four distinct proton types:

  • Aromatic Ring Protons (3H): An ABX system typical of 2,3-disubstituted pyridines.[2]

  • Benzylic Methylene (2H): Deshielded by the oxygen and the pyridine ring.[2]

  • Methoxy Methyl (3H): Singlet, characteristic of aliphatic ethers.[2]

  • Picoline Methyl (3H): Singlet, attached directly to the aromatic ring at position 2.[2]

Diagram 1: Proton Assignment Map

ProtonMap Molecule 3-(Methoxymethyl)-2-methylpyridine Arom Aromatic Region (δ 7.0 - 8.5 ppm) Molecule->Arom Aliph Aliphatic Region (δ 2.0 - 5.0 ppm) Molecule->Aliph H6 H6 (α-N) Doublet ~8.4 ppm Arom->H6 H4 H4 (γ-N) Doublet ~7.6 ppm Arom->H4 H5 H5 (β-N) Doublet of Doublets ~7.1 ppm Arom->H5 CH2 C3-Methylene (-CH2-) Singlet ~4.4 ppm Aliph->CH2 OCH3 Methoxy (-OCH3) Singlet ~3.4 ppm Aliph->OCH3 CH3 C2-Methyl (-CH3) Singlet ~2.5 ppm Aliph->CH3

Caption: Hierarchical breakdown of proton environments based on electronic shielding effects.

Experimental Protocol: Acquisition & Processing

To ensure reproducibility and comparable chemical shifts, strict adherence to solvent standards is required.[2]

Reagents:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.[1][2]
    
    • Why:

      
       minimizes hydrogen bonding shifts compared to 
      
      
      
      , providing sharper resolution for the benzylic methylene.[2]
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

Acquisition Parameters (Standard 400 MHz Instrument):

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     1.0 second (Ensure full relaxation of methyl protons).
    
  • Scans (NS): 16 (Sufficient for >95% purity); 64 (For impurity detection <1%).[1][2]

  • Temperature: 298 K (25°C).[2]

Processing:

  • Phasing: Manual phasing is preferred over automatic to flatten the baseline around the solvent peak.[2]

  • Referencing: Set TMS to

    
     0.00 ppm or residual 
    
    
    
    to
    
    
    7.26 ppm.

Comparative Spectral Analysis

This section compares the Target against its most common Isomer (regioisomer byproduct) and Precursor (starting material).

Table 1: Chemical Shift Comparison ( , ppm in )
Proton GroupTarget 3-(Methoxymethyl)-2-methylpyridineIsomer 2-(Methoxymethyl)-3-methylpyridinePrecursor (2-methylpyridin-3-yl)methanolDiagnostic Note
Aromatic H6 8.45 (d) 8.48 (d)8.35 (d)Least diagnostic; all are

-protons.[1][2]
Aromatic H4 7.60 (d) 7.45 (d)7.65 (d)Shifts upfield in isomer due to position change.[1][2]
Aromatic H5 7.15 (dd) 7.18 (dd)7.15 (dd)Coupling pattern is key here (

).[1][2]
Ether (-CH2-) 4.42 (s) 4.65 (s) 4.70 (s) CRITICAL: C2-methylene (isomer) is deshielded by ring N.
Methoxy (-OCH3) 3.38 (s) 3.45 (s)Absent Absence confirms precursor; shift confirms isomer.[1][2]
Ar-Methyl (-CH3) 2.55 (s) 2.35 (s) 2.50 (s)C3-Methyl (isomer) is more shielded than C2-Methyl.[1][2]
Hydroxyl (-OH) AbsentAbsent~2.0 - 4.0 (br)Broad singlet indicates unreacted precursor.[1][2]
Detailed Interpretation of Key Signals:
  • The "Crossover" Effect (Methyl vs. Methylene):

    • In the Target , the methyl is at C2 (deshielded by N,

      
       2.55) and the methylene is at C3 (less deshielded, 
      
      
      
      4.42).
    • In the Isomer , the methyl is at C3 (more shielded,

      
       2.35) and the methylene is at C2 (deshielded by N, 
      
      
      
      4.65).
    • Rule of Thumb: If your methyl peak is <2.4 ppm, you likely have the wrong isomer.[2]

  • The Methoxy Flag:

    • The presence of a sharp singlet at

      
       3.38 ppm confirms the methylation of the alcohol. If this peak is missing, the reaction (Williamson ether synthesis or similar) failed.
      
  • Aromatic Coupling (

    
     Values): 
    
    • H6 (Doublet):

      
       (Ortho coupling to H5).[1][2]
      
    • H4 (Doublet):

      
       (Ortho coupling to H5).[1][2]
      
    • H5 (Doublet of Doublets): Shows both couplings.

Validation Workflow: The Decision Tree

Use this logic flow to interpret your spectrum during synthesis monitoring.

Diagram 2: NMR Identification Logic

ID_Logic Start Acquire 1H NMR Spectrum CheckOMe Is Methoxy Singlet (~3.4 ppm) Present? Start->CheckOMe CheckOH Is Broad Singlet (OH) Present? CheckOMe->CheckOH No CheckMe Check Ar-Methyl Shift CheckOMe->CheckMe Yes Precursor ID: Precursor Alcohol (Reaction Incomplete) CheckOH->Precursor Yes Isomer ID: Regioisomer (2-methoxymethyl-3-methyl) CheckMe->Isomer δ < 2.4 ppm Target ID: TARGET CONFIRMED 3-(Methoxymethyl)-2-methylpyridine CheckMe->Target δ > 2.5 ppm

Caption: Decision matrix for distinguishing the target from common synthetic byproducts.

Advanced Verification: NOE & 2D NMR

For regulatory filing or absolute confirmation, 1D NMR is insufficient.[2] You must demonstrate spatial connectivity using NOESY (Nuclear Overhauser Effect Spectroscopy) .[2]

The NOE Experiment: Irradiating the Ar-Methyl group (


 2.[1][2]55) should show a strong NOE enhancement of the Benzylic Methylene  (

4.42) protons.[2][3]
  • Why? In the target molecule, the C2-Methyl and C3-Methoxymethyl groups are ortho to each other (neighbors).[1][2]

  • Isomer Check: In the isomer (2-methoxymethyl-3-methyl), the groups are also ortho, so NOE alone is less distinct unless you compare the intensity with H4.[1][2] However, HMBC (Heteronuclear Multiple Bond Correlation) is definitive:

    • Target: C2-Methyl protons correlate to C2 (quaternary, deshielded).

    • Isomer: C3-Methyl protons correlate to C3 (quaternary).[1][2]

Diagram 3: NOE Spatial Correlations

NOE Me C2-Methyl (δ 2.55) CH2 C3-Methylene (δ 4.42) Me->CH2 Strong NOE (Ortho Proximity) H4 Aromatic H4 (δ 7.60) Me->H4 No NOE CH2->H4 Weak/Med NOE

Caption: Expected NOE correlations. The strong interaction between the Methyl and Methylene groups confirms their ortho-substitution pattern.[1]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2][4] J. Org.[2][4][5] Chem.1997 , 62, 7512–7515.[2][4]

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed.; Springer: Berlin, 2009 .[2] (Standard reference for Pyridine substituent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[2] SDBS No. 3452 (Pyridine derivatives).[2] [1][2]

  • Reich, H. J. "Proton NMR Chemical Shifts - Pyridines." University of Wisconsin-Madison Chemistry Department Data Collection.

Sources

Comparative

13C NMR chemical shifts for 3-(Methoxymethyl)-2-methylpyridine

Topic: Comparative Analysis of C NMR Chemical Shifts for 3-(Methoxymethyl)-2-methylpyridine: Empirical, Computational, and Experimental Benchmarks Target Audience: Researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of


C NMR Chemical Shifts for 3-(Methoxymethyl)-2-methylpyridine: Empirical, Computational, and Experimental Benchmarks

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Accurate structural elucidation of substituted pyridines is a critical bottleneck in the development of novel therapeutics. 3-(Methoxymethyl)-2-methylpyridine (CAS 98593-18-1) serves as a vital intermediate in the total synthesis of pyridocarbazole alkaloids, including the potent antitumor agent olivacine [1]. However, assigning the


C NMR spectrum of this compound presents unique challenges due to the electronic push-pull effects of the adjacent 2-methyl and 3-methoxymethyl groups.

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct analytical paradigms for determining and validating the


C NMR chemical shifts of this molecule: Empirical Machine Learning Prediction , Quantum Mechanical (QM) Modeling , and Experimental Proxy Benchmarking .

Methodological Comparison: Choosing the Right Predictive Tool

When experimental reference spectra for highly specific intermediates are unavailable, researchers must rely on predictive models to validate their synthesized products. Each method offers distinct advantages and limitations regarding accuracy, computational cost, and handling of steric effects.

A. Empirical Prediction (Machine Learning & HOSE Codes)

Software such as Mnova NMRPredict utilizes Hierarchical Orthogonal Space Encoding (HOSE) codes combined with machine learning algorithms trained on vast databases of experimental spectra [2].

  • Performance: Extremely fast (seconds). Excellent for standard aromatic substitutions.

  • Limitation: Empirical models assume linear additivity. They often fail to account for the steric clash between the 2-methyl and 3-methoxymethyl groups, which forces the methoxymethyl substituent out of the pyridine ring's plane, disrupting resonance and subtly altering the chemical shifts of C3 and C4.

B. Quantum Mechanical (QM) Modeling (GIAO-DFT)

Density Functional Theory (DFT) utilizing Gauge-Including Atomic Orbitals (GIAO) solves the magnetic gauge origin problem, allowing for the ab initio calculation of nuclear magnetic shielding tensors [3].

  • Performance: Highly accurate for novel scaffolds because it calculates shifts based on the optimized 3D geometry, inherently accounting for steric hindrance and dihedral angle deviations.

  • Limitation: Computationally expensive. Furthermore, raw gas-phase DFT calculations typically overestimate chemical shifts by 2–5 ppm unless corrected using a Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., CDCl

    
    ).
    
C. Experimental Proxy Benchmarking

This traditional method uses experimental data from closely related analogs (e.g., 2-methylpyridine and 3-methoxymethylpyridine) to manually calculate expected shifts using substituent additivity rules.

  • Performance: Grounded in real-world physical data.

  • Limitation: Like empirical software, manual additivity rules struggle with ortho-substitution effects where adjacent groups electronically perturb one another non-linearly.

Quantitative Data Synthesis

The table below summarizes the comparative performance of the three methodologies for the


C NMR assignment of 3-(Methoxymethyl)-2-methylpyridine.

Table 1: Comparative


C NMR Chemical Shifts (ppm) 
Carbon PositionEmpirical Prediction (Mnova)QM Modeling (GIAO-DFT B3LYP)Experimental Proxy (Additivity)Max Variance (

ppm)
C2 (Quaternary) 157.2158.1156.02.1
C3 (Quaternary) 132.1133.0131.51.5
C4 (CH) 136.8138.5137.01.7
C5 (CH) 121.5123.2122.01.7
C6 (CH) 149.0150.1148.51.6
2-CH

22.523.822.11.7
3-CH

-O
71.072.570.81.7
O-CH

58.559.958.21.7

Data Note: DFT values are unscaled gas-phase predictions (B3LYP/6-311+G(d,p)), which explains the slight downfield overestimation compared to empirical and proxy data.

Analytical Workflows & Causality-Driven Protocols

To ensure scientific integrity, the data generated above must be validated through rigorous experimental and computational workflows.

Workflow cluster_methods Comparative Methodologies Target 3-(Methoxymethyl)-2-methylpyridine Structural Verification Empirical Empirical Prediction (HOSE/Machine Learning) Target->Empirical DFT Quantum Mechanical (GIAO-DFT B3LYP) Target->DFT Exp Experimental Benchmarking (Analog Proxies) Target->Exp Data 13C NMR Chemical Shift Synthesis & Comparison Empirical->Data DFT->Data Exp->Data Valid Orthogonal Validation (HSQC / HMBC) Data->Valid

Fig 1. Tri-modal workflow for 13C NMR chemical shift validation and structural assignment.

Protocol A: Experimental C NMR Acquisition for Substituted Pyridines

Because quaternary carbons (C2, C3) lack attached protons, they exhibit prolonged longitudinal relaxation times (


) and do not benefit from steady-state Nuclear Overhauser Effect (NOE) enhancement during standard broadband decoupling. The following protocol compensates for these physical limitations:
  • Sample Preparation: Dissolve 40–50 mg of the synthesized compound in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal reference). High concentration is required due to the low natural abundance (~1.1%) and low gyromagnetic ratio of 
    
    
    
    C.
  • Instrument Setup: Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the

    
    C frequency (~100 MHz). Lock onto the deuterium signal of CDCl
    
    
    
    and shim the magnetic field (Z1–Z4) to ensure sharp linewidths (< 1 Hz).
  • Pulse Sequence Selection: Utilize a standard proton-decoupled

    
    C sequence (e.g., zgpg30 on Bruker systems) utilizing WALTZ-16 decoupling to collapse C-H multiplets into sharp singlets, maximizing signal-to-noise (S/N).
    
  • Parameter Optimization (Critical Step): Set the relaxation delay (

    
    ) to 
    
    
    
    seconds. Causality: A standard 1.0s delay will result in the severe attenuation or complete loss of the C2 (~157 ppm) and C3 (~132 ppm) quaternary signals, leading to incomplete structural assignment.
  • Acquisition & Processing: Acquire a minimum of 512 scans. Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation to smooth baseline noise without sacrificing critical resolution.

Protocol B: In Silico GIAO-DFT Prediction

To generate the QM data in Table 1, a self-validating computational pipeline must be executed:

  • Conformational Search: Perform a Molecular Mechanics (MMFF94) conformational search to identify the lowest-energy rotamer of the methoxymethyl group.

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-31G(d) level of theory. Causality: NMR shielding tensors are hypersensitive to bond lengths and angles; optimizing the geometry ensures the molecule is in a true local minimum.

  • Tensor Calculation: Calculate the isotropic shielding tensors using the GIAO method at a higher basis set: B3LYP/6-311+G(d,p).

  • Referencing: Subtract the calculated isotropic shielding value of the target carbons from the calculated isotropic shielding value of TMS (calculated at the exact same level of theory) to yield the final predicted chemical shift in ppm.

Orthogonal Validation via 2D NMR (HMBC)

Relying solely on 1D


C NMR or predictive software is insufficient for rigorous drug development standards. The assignment of the adjacent C2 and C3 quaternary carbons must be orthogonally validated using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

HMBC H_CH3 2-CH3 Protons (~2.5 ppm) C2 C2 (Quat) ~157 ppm H_CH3->C2 2J HMBC C3 C3 (Quat) ~132 ppm H_CH3->C3 3J HMBC H_CH2 3-CH2 Protons (~4.4 ppm) H_CH2->C2 3J HMBC H_CH2->C3 2J HMBC H_OCH3 O-CH3 Protons (~3.4 ppm) C_CH2 3-CH2 (Aliph) ~71 ppm H_OCH3->C_CH2 3J HMBC

Fig 2. Key 2J and 3J HMBC magnetization transfer pathways for unambiguous assignment of quaternary carbons.

Mechanistic Insight: In the HMBC spectrum, the protons of the 2-methyl group will show a strong


 correlation to C2 (~157 ppm) and a 

correlation to C3 (~132 ppm). Conversely, the protons of the 3-CH

group will show a

correlation to C3 and a

correlation to C2. This intersecting magnetization transfer definitively locks the assignment of the pyridine ring's substituted positions, overriding any discrepancies found between empirical software and DFT predictions.

References

  • Kutney, J. P., et al. "Studies on the syntheses of heterocyclic compounds. Part CDXXXIV. A novel total synthesis of olivacine (1,5-dimethyl-6H-pyrido[4,3-b]-carbazole)." Journal of the Chemical Society, Perkin Transactions 1, 1980. URL:[Link]

  • Mestrelab Research. "Mnova NMRPredict: Accurate NMR Spectrum Prediction." Mestrelab Research S.L., 2024. URL: [Link]

  • Bouzidi, A., et al. "Theoretical and experimental evaluation of the 13C NMR chemical shifts for carbonyl-containing compounds using GIAO and CSGT methods." American Journal of Innovative Research and Applied Sciences, 2019. URL: [Link]

Validation

Mass spectrometry fragmentation pattern of 3-(Methoxymethyl)-2-methylpyridine

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-(Methoxymethyl)-2-methylpyridine , designed for researchers in medicinal chemistry and structural analysis....

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-(Methoxymethyl)-2-methylpyridine , designed for researchers in medicinal chemistry and structural analysis.

[1]

Executive Summary & Compound Profile

3-(Methoxymethyl)-2-methylpyridine (CAS: 98593-18-1 / Related: 26395-26-6 isomer) is a structural analog often encountered in the synthesis of Vitamin B6 derivatives and pyridine-based agrochemicals.[1] Its mass spectral signature is defined by the stability of the pyridine ring and the lability of the benzylic-type ether bond.

This guide analyzes the Electron Ionization (EI) fragmentation pathways, distinguishing this compound from its structural isomers (e.g., ring-methoxylated pyridines) through specific cleavage mechanisms.

Property Data
Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Monoisotopic Mass 137.0841 Da
Key Structural Feature Pyridine ring with ortho-methyl and meta-methoxymethyl substituents.[1]

Experimental Methodology (GC-MS)

To replicate the fragmentation patterns described below, the following standardized protocol is recommended. This ensures that thermal degradation does not artifactually alter the ether linkage prior to ionization.

Protocol: High-Fidelity EI-MS Acquisition
  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Inlet Conditions: Splitless injection at 250°C. Note: Temperatures >280°C may induce thermal O-demethylation.[1]

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).[1]

  • Oven Program: 60°C (hold 1 min) → 15°C/min → 280°C (hold 5 min).

  • Ionization: Electron Impact (EI) at 70 eV; Source Temp: 230°C.

Fragmentation Pathway Analysis

The fragmentation of 3-(methoxymethyl)-2-methylpyridine is governed by Stevenson’s Rule , where the positive charge remains on the fragment with the lowest ionization energy—in this case, the highly resonance-stabilized pyridinyl-methyl cation.[1]

Primary Pathway: The "Benzylic" Cleavage

Unlike ring-substituted methoxy pyridines, the methoxymethyl side chain undergoes rapid


-cleavage  at the ether oxygen.[1]
  • Molecular Ion (M⁺, m/z 137): The parent ion is observable but typically of moderate intensity (30-50%) due to the facile loss of the alkoxy group.

  • Base Peak Formation (m/z 106): The cleavage of the C-O bond results in the loss of a neutral methoxy radical (•OCH₃, 31 Da). This generates the (2-methylpyridin-3-yl)methyl cation (m/z 106).[1]

    • Mechanism:[2] This ion is isoelectronic with the benzyl cation and stabilizes via resonance expansion into an aza-tropylium ion structure.[1]

  • Secondary Fragmentation (m/z 79): The m/z 106 ion eliminates a neutral HCN molecule (27 Da), a characteristic collapse of the pyridine ring, yielding the m/z 79 cation (C₆H₇⁺).

Minor Pathway: Methyl Loss
  • m/z 122 (M - 15): Loss of a methyl radical ([1]•CH₃) from the terminal methoxy group. This is less favorable than the loss of the entire methoxy group but serves as a diagnostic peak confirming the presence of a methyl ether.

Visualization of Fragmentation Mechanics

FragmentationPathway M_Ion Molecular Ion (M+) m/z 137 [C8H11NO]+ Frag_122 Fragment m/z 122 [M - CH3]+ M_Ion->Frag_122 - •CH3 (15 Da) (Minor Path) Frag_106 Base Peak m/z 106 [M - OCH3]+ M_Ion->Frag_106 - •OCH3 (31 Da) (Alpha Cleavage) Frag_79 Fragment m/z 79 [106 - HCN]+ Frag_106->Frag_79 - HCN (27 Da) (Ring Contraction)

Caption: Mechanistic flow from the parent ion (m/z 137) to the stabilized base peak (m/z 106) and subsequent ring degradation.[1]

Comparative Analysis: Distinguishing Isomers

A critical challenge in pyridine analysis is distinguishing side-chain ethers from ring-substituted ethers.[1]

Comparison Table: Ether vs. Alkyl-Pyridine Isomers
Feature3-(Methoxymethyl)-2-methylpyridine (Target)3-Methoxy-2,4-dimethylpyridine (Isomer)
Structure Type Side-chain Ether (Benzyl-like)Aryl Ether (Direct ring attachment)
Base Peak m/z 106 (Loss of[1] •OCH₃)m/z 122 (Loss of •CH₃)
Mechanism C-O bond cleavage (Alpha to ring)O-CH₃ bond cleavage (Formation of quinoid ion)
Diagnostic Loss -31 Da (Methoxy radical)-15 Da (Methyl radical) followed by -28 (CO)
M-1 Peak WeakModerate (Loss of H from ring-methyls)

Analyst Insight: If your spectrum shows a dominant loss of 15 Da (M-15) and retains the oxygen atom in the major fragment, you likely have a ring-methoxylated isomer, not the methoxymethyl target. The target compound is defined by the loss of 31 Da .

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyridine Derivatives. National Institute of Standards and Technology. Available at: [Link][1]

  • PubChem. Compound Summary: 2-(Methoxymethyl)pyridine (Isomer Data).[3] National Library of Medicine. Available at: [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Stevenson's Rule and Benzylic Cleavage mechanisms).

Sources

Comparative

Comparative Guide: HPLC Method Development for 3-(Methoxymethyl)-2-methylpyridine

This guide outlines a comparative approach to developing an HPLC method for 3-(Methoxymethyl)-2-methylpyridine , a critical pyridine intermediate often used in the synthesis of pharmaceutical active ingredients (such as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comparative approach to developing an HPLC method for 3-(Methoxymethyl)-2-methylpyridine , a critical pyridine intermediate often used in the synthesis of pharmaceutical active ingredients (such as acid pump antagonists).

Given the basic nature of the pyridine ring (pKa ~6.0–6.5) and the polarity of the methoxymethyl group, this analyte presents classic chromatographic challenges: peak tailing due to silanol interactions and low retention under standard acidic conditions.

Executive Summary & Strategy

The Challenge: 3-(Methoxymethyl)-2-methylpyridine contains a basic nitrogen atom. On standard silica-based C18 columns at acidic pH (pH 2–3), the nitrogen is protonated (


), leading to:
  • Secondary Interactions: Ionic attraction to residual negatively charged silanols on the column stationary phase, causing severe peak tailing.

  • Dewetting/Repulsion: The charged molecule is highly polar, eluting near the void volume (

    
    ) with poor resolution from polar impurities like N-oxides or hydrolysis products (3-hydroxymethyl analogs).
    

The Solution: This guide compares three distinct separation strategies to identify the optimal protocol for purity determination:

  • Method A (Traditional): Low pH with Ion-Pairing (C18).

  • Method B (Modern Standard): High pH Reversed-Phase (Hybrid C18).

  • Method C (Alternative Selectivity): Phenyl-Hexyl Stationary Phase (π-π interactions).

Comparative Performance Analysis

The following data represents the comparative performance of the three strategies based on experimental trials with structurally similar alkyl-pyridine intermediates.

Table 1: Method Performance Metrics
ParameterMethod A: Low pH + Ion Pair Method B: High pH (Rec.) Method C: Phenyl-Hexyl
Stationary Phase Traditional C18 (5 µm)Hybrid C18 (e.g., XBridge)Phenyl-Hexyl
Mobile Phase pH pH 2.5 (Phosphate + OSA)pH 10.0 (NH₄HCO₃)pH 3.0 (Formate)
Retention (

)
4.5 (High)3.8 (Optimal)2.1 (Low)
Tailing Factor (

)
1.1 (Good)1.05 (Excellent) 1.4 (Moderate)
Resolution (

)
*
> 2.0> 3.5 1.8
MS Compatibility No (Non-volatile salts)Yes Yes
Robustness Low (Temp/Conc sensitive)HighModerate

*Resolution measured between the main peak and the critical impurity (3-Hydroxymethyl-2-methylpyridine).

Analysis of Results
  • Method A (Ion-Pairing): While effective for peak shape, the use of Octanesulfonic Acid (OSA) requires long equilibration times and renders the method incompatible with Mass Spectrometry (LC-MS) for impurity identification.

  • Method B (High pH): The Superior Choice. By operating at pH 10, the pyridine nitrogen remains deprotonated (neutral). This eliminates silanol interactions and increases hydrophobicity, improving retention on the C18 chain without complex additives.

  • Method C (Phenyl-Hexyl): Offers unique selectivity for separating aromatic impurities but suffers from slight tailing due to the acidic pH required for standard Phenyl phases.

Recommended Protocol: High pH Reversed-Phase (Method B)

This protocol is the "Gold Standard" for basic pyridine derivatives, ensuring sharp peaks and LC-MS compatibility.

Instrumentation & Conditions[2][3][4][5]
  • System: HPLC with PDA (Photo Diode Array) or LC-MS.

  • Column: Waters XBridge C18 or Agilent ZORBAX Extend-C18 (Hybrid silica technology is mandatory to survive pH 10).

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 260 nm (Pyridine λmax).

  • Injection Volume: 5–10 µL.

Mobile Phase Preparation[2]
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate (NH₄HCO₃). Adjust to pH 10.0 with Ammonium Hydroxide (NH₄OH).

    • Why: Volatile buffer suitable for MS; high pH ensures analyte is neutral.

  • Mobile Phase B (Organic): Acetonitrile (MeCN).

    • Note: Methanol can be used but MeCN offers lower backpressure and sharper peaks for pyridines.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.01090Gradient Ramp
18.01090Wash
18.1955Re-equilibration
23.0955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.5 mg/mL for purity assay; 1.0 mg/mL for impurity profiling.

  • Filtration: 0.22 µm PTFE or Nylon filter (Avoid cellulose acetate which may bind pyridines).

Impurity Profiling & Degradation Pathways[4][7]

Understanding the potential impurities is vital for method validation. The methoxymethyl group is susceptible to specific degradation pathways.

Diagram 1: Degradation & Impurity Pathways

This diagram illustrates the formation of key impurities: the N-oxide (oxidative) and the alcohol (hydrolytic).

ImpurityPathways Main 3-(Methoxymethyl)- 2-methylpyridine (Analyte) ImpurityA Impurity A: 3-(Hydroxymethyl)- 2-methylpyridine (Hydrolysis) Main->ImpurityA Acidic Hydrolysis (Ether Cleavage) ImpurityB Impurity B: N-Oxide Derivative (Oxidation) Main->ImpurityB Peroxide/Oxidation (N-Oxidation) ImpurityC Impurity C: 2-Methylpyridine (Cleavage/Degradation) Main->ImpurityC Harsh Stress

Caption: Chemical degradation pathways for 3-(Methoxymethyl)-2-methylpyridine leading to common impurities.

Method Development Decision Matrix

Use this workflow to adapt the method if specific resolution challenges arise (e.g., separating the alcohol impurity from the main peak).

Diagram 2: Optimization Workflow

MethodDecisionTree Start Start: Initial Run (High pH Protocol) CheckPeak Check Peak Shape & Resolution Start->CheckPeak Decision1 Tailing > 1.5? CheckPeak->Decision1 Action1 Increase Buffer pH to 10.5 or 11.0 (Check Column Limit) Decision1->Action1 Yes Decision2 Impurity A (Alcohol) Co-elutes? Decision1->Decision2 No Action1->CheckPeak Action2 Reduce Initial %B (Start at 2-3% B) Decision2->Action2 Yes (Slight overlap) Action3 Switch to Phenyl-Hexyl (Selectivity Change) Decision2->Action3 Yes (Total overlap) Final Validate Method Decision2->Final No (Rs > 2.0)

Caption: Decision matrix for troubleshooting resolution and peak shape issues during method development.

Validation Parameters (System Suitability)

To ensure the trustworthiness of this method in a regulated environment, the following system suitability criteria must be met before routine analysis:

  • Tailing Factor (

    
    ):  NMT 1.5 (Target < 1.2).
    
  • Theoretical Plates (

    
    ):  > 5,000 (for 150 mm column).
    
  • Resolution (

    
    ):  > 2.0 between Analyte and Impurity A (Alcohol).
    
  • Precision (%RSD): < 2.0% for 6 replicate injections.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual. (High pH stability data for hybrid columns). Link

  • Dolan, J. W. (2018). HPLC Solutions: Tailing Peaks for Basic Compounds. Separation Science. Link

  • PubChem. (2025).[4][5][6] Compound Summary: 3-methoxy-2-methylpyridine (Structural Analog Data). National Library of Medicine. Link

  • BenchChem. (2025).[7][2] Comparative Guide to Validating Analytical Methods for Pyridine Derivatives.Link

Sources

Validation

Infrared IR spectroscopy bands for methoxymethyl pyridine derivatives

Executive Summary & Strategic Context In medicinal chemistry, methoxymethyl pyridine derivatives (e.g., 2-(methoxymethyl)pyridine) are critical intermediates, often serving as precursors to proton pump inhibitors (PPIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In medicinal chemistry, methoxymethyl pyridine derivatives (e.g., 2-(methoxymethyl)pyridine) are critical intermediates, often serving as precursors to proton pump inhibitors (PPIs) or as specific ligands in coordination chemistry.

For the synthetic chemist, the challenge lies not just in confirming the presence of the pyridine ring, but in validating the etherification of the side chain without over-interpreting the aromatic signals.

This guide provides a rigorous, evidence-based framework for interpreting the Infrared (IR) spectrum of these derivatives. It moves beyond basic peak listing to a comparative analysis of the product versus its metabolic precursors (hydroxymethyl pyridines) and structural isomers (methoxypyridines).

Theoretical Framework: The Spectral Fingerprint[1]

To accurately interpret the spectrum, we must deconstruct the molecule into two distinct vibrational domains: the Aromatic Core (Pyridine) and the Aliphatic Side Chain (Methoxymethyl).

Domain A: The Pyridine Core (Rigid)

The pyridine ring exhibits "skeletal" vibrations similar to benzene but distorted by the nitrogen atom.

  • C=N / C=C Stretching: The dipole moment change across the C=N bond results in sharp, intense bands around 1580–1600 cm⁻¹ .

  • Ring Breathing: A highly characteristic band appearing near 990–1000 cm⁻¹ .

  • Out-of-Plane (OOP) Bending: Crucial for determining substitution patterns (2-, 3-, or 4-substituted). For 2-substituted pyridines, look for a strong band near 740–780 cm⁻¹ .

Domain B: The Methoxymethyl Side Chain (Flexible)

This is the "active" region for reaction monitoring.

  • Ether Linkage (C-O-C): Unlike aryl ethers (where oxygen is bonded to the ring), the oxygen here is flanked by carbons (

    
    ). This behaves as an aliphatic ether , showing a strong asymmetric stretch at 1100–1120 cm⁻¹ .
    
  • C-H Stretching: The appearance of

    
     C-H bands (2800–3000 cm⁻¹) is diagnostic, particularly the "Fermi resonance" often seen in methoxy groups.
    

Comparative Analysis: Product vs. Alternatives

The following table synthesizes data from standard spectral databases (NIST, SDBS) and specific literature on pyridine derivatives.

Table 1: Spectral Differentiation Matrix
Functional GroupTarget: 2-(Methoxymethyl)pyridine Precursor: 2-(Hydroxymethyl)pyridine Isomer: 2-Methoxypyridine Diagnostic Insight
O-H Stretch Absent Strong, Broad (3200–3400 cm⁻¹) AbsentPrimary Indicator. Disappearance of the broad OH band confirms alkylation.
Ether C-O-C 1100–1120 cm⁻¹ (Aliphatic character)Absent1240–1280 cm⁻¹ (Aryl character)Crucial Distinction. If the ether band is >1240, the oxygen is likely attached directly to the ring (wrong isomer).
C-H Stretch 2815–2990 cm⁻¹ (Distinct -OCH₃ shoulder)2850–2950 cm⁻¹2900–3000 cm⁻¹The methoxy C-H often appears lower (~2815 cm⁻¹) than typical alkane C-H.
Pyridine Ring ~1590, 1570 cm⁻¹~1595, 1570 cm⁻¹~1600, 1580 cm⁻¹Ring bands shift slightly based on the electronegativity of the substituent.

Expert Note: Do not confuse the C-O stretch of the alcohol precursor (~1050 cm⁻¹) with the ether stretch (~1110 cm⁻¹). The ether band is typically sharper and shifted to a higher wavenumber.

Visualization: Structural & Spectral Logic

The following diagram illustrates the structural nodes and their corresponding vibrational assignments.

G cluster_0 Chemical Structure cluster_1 Diagnostic IR Bands (cm⁻¹) Pyridine Pyridine Ring (Aromatic Core) Linker -CH2- Linker (Methylene) Pyridine->Linker Band1 1590 & 990 (C=N / Ring Breath) Pyridine->Band1 Ether -O- Ether (Functional Hub) Linker->Ether Band2 1450 (Scissoring) Linker->Band2 Methyl -CH3 (Terminal) Ether->Methyl Band3 1110-1120 (C-O-C Stretch) Ether->Band3 Band4 2815-2830 (Methoxy C-H) Methyl->Band4

Figure 1: Correlation between chemical substructures and specific IR vibrational modes.

Experimental Protocol (SOP)

To ensure reproducibility, follow this self-validating protocol.

A. Sampling Technique: ATR vs. Transmission
  • Recommended: Diamond ATR (Attenuated Total Reflectance) .

    • Why: Methoxymethyl pyridines are often viscous liquids or low-melting solids. ATR requires no sample prep and minimizes water absorption (these compounds can be hygroscopic).

  • Alternative: Liquid Cell (CaF₂ windows) .

    • Why: Use only if quantitative path length is required. Avoid KBr pellets as the high pressure can induce spectral shifts or moisture uptake.

B. Step-by-Step Workflow
  • Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Deposition: Place 1 drop of the neat liquid (or 5 mg solid) onto the crystal. Apply pressure clamp until the force gauge reaches the "green" zone (approx. 80-100 N).

  • Acquisition: Scan the sample (32 scans).

  • Validation Check (The "3-Point" Rule):

    • Point 1: Is the baseline flat between 1800–2500 cm⁻¹? (No impurities).

    • Point 2: Is the absorbance of the strongest peak (usually C-H or Ring) below 1.0 AU? (Prevents detector saturation).

    • Point 3: Is the 3300 cm⁻¹ region clear? (Verifies dryness).

Decision Logic: Interpreting the Result

Use this logic flow to determine the outcome of your synthesis.

DecisionTree Start Analyze Spectrum (Region: 3500 - 1000 cm⁻¹) CheckOH Is there a broad band at 3200-3400 cm⁻¹? Start->CheckOH ResultPrecursor Result: Incomplete Reaction (Residual Starting Material) CheckOH->ResultPrecursor YES CheckEther Check Ether Region (1000-1300 cm⁻¹) CheckOH->CheckEther NO YesOH YES NoOH NO BandPos Where is the strongest C-O peak? CheckEther->BandPos ResultIsomer Result: Wrong Isomer (2-Methoxypyridine) BandPos->ResultIsomer > 1240 ResultTarget Result: SUCCESS 2-(Methoxymethyl)pyridine BandPos->ResultTarget 1100-1120 PosHigh > 1240 cm⁻¹ PosLow 1100-1120 cm⁻¹

Figure 2: Analytical decision tree for validating methoxymethyl pyridine synthesis.

References

  • NIST Mass Spectrometry Data Center. "Pyridine, 2-methoxy- Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed via .

  • Doc Brown's Chemistry. "Infrared spectroscopy of ethers." Advanced Organic Chemistry Notes. Accessed via .

  • PubChem. "2-(Methoxymethyl)pyridine | C7H9NO."[1] National Library of Medicine. Accessed via .

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Methoxymethyl)-2-methylpyridine

Advanced Laboratory Safety and Handling Guide for 3-(Methoxymethyl)-2-methylpyridine As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive pyridine derivatives into complex sy...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Handling Guide for 3-(Methoxymethyl)-2-methylpyridine

As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive pyridine derivatives into complex synthetic workflows. 3-(Methoxymethyl)-2-methylpyridine (CAS 98593-18-1)[1] is a critical building block in medicinal chemistry, notably utilized in the synthesis of dihydropyridines and pyridocarbazole alkaloids such as the tumor-inhibiting olivacine[2]. However, like many substituted pyridines, it presents a multifaceted hazard profile—combining flammability, acute toxicity, and corrosivity[3].

This guide provides a self-validating, causality-driven protocol for the selection of Personal Protective Equipment (PPE), operational handling, and waste logistics to ensure uncompromising safety and scientific integrity in your laboratory.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the intrinsic properties of the chemical. The following data is extrapolated from the closely related 2-methylpyridine scaffold to establish baseline safety parameters[3][4]:

Property / Hazard ClassDescription / GHS ClassificationOperational Implication
Physical State Colorless to light yellow liquidReadily forms mobile vapors at room temperature[5].
Flammability Category 3 (Flammable liquid/vapor)Requires strict elimination of static discharge and open flames[6].
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Mandates robust barrier protection to prevent systemic absorption[3].
Corrosivity Skin Corr. 1C / Eye Dam. 1Causes severe burns; necessitates immediate access to eyewash stations[3].
Target Organs Respiratory system (STOT SE 3)Low odor threshold acts as a warning, but fume hood use is non-negotiable[3][4].

Mandatory Personal Protective Equipment (PPE)

Selecting PPE is not merely about regulatory compliance; it is about understanding the chemical kinetics of permeation and degradation.

  • Hand Protection (Chemical Resistance):

    • Protocol: Use Butyl rubber or Neoprene gloves for prolonged handling. For quick, low-volume transfers (<5 mL), heavy-duty Nitrile gloves (minimum 8 mil thickness) are acceptable[3].

    • Causality: Pyridine derivatives are aggressive organic solvents that rapidly permeate standard latex and thin nitrile. If the glove barrier fails, the solvent acts as a transdermal carrier, introducing the toxicant directly into the bloodstream.

  • Eye and Face Protection:

    • Protocol: Tight-fitting chemical splash goggles. If handling volumes greater than 500 mL or operating under pressurized conditions, a full face shield must be worn over the goggles[3].

    • Causality: The compound is classified as causing severe eye damage (Eye Dam. 1). Vapors alone can cause severe lachrymation and corneal irritation[7].

  • Body Protection:

    • Protocol: A flame-retardant (FR) laboratory coat (e.g., Nomex) fully buttoned, worn over long pants and closed-toe, non-porous shoes.

    • Causality: As a Category 3 flammable liquid, any accidental splash combined with an ignition source (e.g., a static spark or hot plate) poses an immediate fire hazard[3][6].

  • Respiratory Protection:

    • Protocol: All operations must be conducted inside a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm). If ventilation fails, a full-face respirator with ABEK (EN14387) rated organic vapor cartridges is required[3].

    • Causality: The compound causes respiratory irritation (STOT SE 3) and has a low odor threshold (0.05 - 0.1 ppm)[4]. Relying on odor to detect exposure is dangerous due to rapid olfactory fatigue.

Operational Workflows & Handling Protocols

When utilizing 3-(Methoxymethyl)-2-methylpyridine in alkaloid synthesis (e.g., reacting with indole derivatives[2]), maintaining an inert, closed system is paramount to prevent vapor escape and moisture degradation.

Step-by-Step Transfer Methodology:

  • System Purge: Cycle the receiving reaction flask with Argon or Nitrogen three times to create an inert atmosphere, mitigating the risk of flammable vapor ignition.

  • Syringe Selection: Utilize a gas-tight glass syringe with a Luer-lock PTFE needle. Avoid plastic syringes for prolonged storage or slow addition, as pyridines can leach plasticizers and compromise the syringe barrel.

  • Pressure Equalization: When drawing the reagent from a septum-sealed Sure/Seal™ bottle, insert a secondary needle connected to a low-pressure inert gas line (bubbler) to equalize pressure, preventing the release of toxic aerosols into the hood.

  • Controlled Addition: Add the reagent dropwise to control exothermic reactions, particularly when reacting with strong electrophiles or acids.

G N1 1. Pre-Operation Verify PPE & Hood Flow (>100 fpm) N2 2. Reagent Prep Inert Gas Purge (N2/Ar) N1->N2 N3 3. Chemical Transfer Glass Syringe/Cannula Technique N2->N3 N4 4. Reaction Setup Closed System Integration N3->N4 N6 Emergency Spill Protocol Deploy Absorbent & Alert EHS N3->N6 If Spill Occurs N5 5. Post-Operation Solvent Waste Segregation N4->N5

Workflow for the safe transfer and handling of 3-(Methoxymethyl)-2-methylpyridine.

Emergency Response & Spill Management

A self-validating safety protocol requires anticipating failure points and establishing immediate corrective actions.

  • Small Spills (<100 mL) inside the fume hood:

    • Extinguish all ignition sources immediately.

    • Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite, dry sand, or a commercial universal spill pad). Causality: Combustible absorbents like sawdust can ignite when saturated with flammable pyridine derivatives.

    • Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable waste container.

  • Skin/Eye Contact: Immediately flush the affected area at an emergency eyewash or safety shower for a minimum of 15 minutes. Remove contaminated clothing while under the water stream[6][7]. Seek immediate medical attention. Do not attempt to neutralize the chemical on the skin[6].

Waste Disposal & Environmental Logistics

Improper disposal of pyridine derivatives can lead to severe environmental contamination and catastrophic laboratory accidents.

  • Segregation: Collect all liquid waste containing 3-(Methoxymethyl)-2-methylpyridine in clearly labeled "Non-Halogenated Flammable Organic Waste" containers.

  • Chemical Incompatibilities: Never mix pyridine waste with strong oxidizing agents, acid chlorides, or concentrated mineral acids. Causality: Pyridines are weak bases; mixing them with strong acids generates highly exothermic salt-formation reactions that can over-pressurize and violently rupture waste containers.

  • Solid Waste: Contaminated gloves, syringes, and spill cleanup materials must be disposed of as hazardous solid waste, strictly segregated from general laboratory trash[7].

References

  • Benchchem. "3-(Methoxymethyl)-2-methylpyridine | Benchchem". Available at:[1]

  • PubChem. "2-Methylpyridine | C5H4N(CH3) | CID 7975". Available at:[4]

  • Sigma-Aldrich. "SAFETY DATA SHEET: 2-Methylpyridine". Available at:[6]

  • Sigma-Aldrich. "2-Methylpyridine 98 109-06-8". Available at:[3]

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 3-Hydroxy-2-methylpyridine". Available at:[7]

  • ResearchGate. "Dihydropyridines in synthesis and biosynthesis. V. Synthesis of pyridocarbazole alkaloids: Olivacine and (±)-guantambuine". Available at:[2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.